molecular formula C8H6BrF3 B2907738 2-(2-Bromoethyl)-1,3,5-trifluorobenzene CAS No. 1260853-47-1

2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Cat. No.: B2907738
CAS No.: 1260853-47-1
M. Wt: 239.035
InChI Key: CXIWXQWYAVIRCN-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,3,5-trifluorobenzene is a useful research compound. Its molecular formula is C8H6BrF3 and its molecular weight is 239.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIWXQWYAVIRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCBr)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene (IUPAC synonym: 1-(2-bromoethyl)-2,4,6-trifluorobenzene). This molecule is a critical "fluorine-scaffold" intermediate, widely utilized in medicinal chemistry to introduce a metabolically stable, electron-deficient aromatic moiety into drug candidates.

The synthesis presents a classic dichotomy in process chemistry:

  • The Direct Route (Lithiation): High atom economy but requires cryogenic conditions and handling of hazardous ethylene oxide.

  • The Robust Route (Acid Reduction): Uses stable solid precursors and standard unit operations, ideal for scale-up and general laboratory safety.

This guide prioritizes the Robust Route for its reliability and safety profile while providing the Direct Route for advanced applications requiring minimal step counts.

Strategic Retrosynthesis & Pathway Analysis

The target molecule consists of a 1,3,5-trifluorobenzene core substituted at the 2-position with a bromoethyl chain. The high electronegativity of the three fluorine atoms significantly deactivates the ring toward electrophilic aromatic substitution, making direct Friedel-Crafts alkylation inefficient. Therefore, nucleophilic or metallation strategies are required.

Retrosynthetic Tree (DOT Visualization)

Retrosynthesis Target Target: This compound Alcohol Intermediate: 2-(2,4,6-Trifluorophenyl)ethanol Target->Alcohol Bromination Acid Precursor A (Robust): 2,4,6-Trifluorophenylacetic Acid Alcohol->Acid Reduction TFB Precursor B (Direct): 1,3,5-Trifluorobenzene Alcohol->TFB Lithiation/Trapping PBr3 Reagent: PBr3 (Bromination) Alcohol->PBr3 Red Reagent: BH3-THF (Reduction) Acid->Red Li Reagent: n-BuLi / Ethylene Oxide TFB->Li

Figure 1: Retrosynthetic analysis showing the two primary pathways to the key alcohol intermediate.

Detailed Protocol: The Robust Route (Acid Reduction)

Rationale: This route avoids the use of pyrophoric n-Butyllithium and gaseous Ethylene Oxide. It relies on 2,4,6-trifluorophenylacetic acid , a stable, commercially available solid.

Step 1: Reduction of 2,4,6-Trifluorophenylacetic Acid

This step converts the carboxylic acid to the primary alcohol. Borane-THF (BH₃[1]·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) because it chemoselectively reduces carboxylic acids in the presence of halides without risking defluorination of the aromatic ring.

  • Reagents: 2,4,6-Trifluorophenylacetic acid (1.0 eq), BH₃·THF (1.0 M solution, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Charge an oven-dried flask with 2,4,6-trifluorophenylacetic acid under nitrogen atmosphere.

  • Dissolve in anhydrous THF (approx. 5 mL per gram of substrate).

  • Cool the solution to 0°C using an ice bath.

  • Critical Step: Dropwise add BH₃·THF solution over 30 minutes. Note: Gas evolution (H₂) will occur.[1] Ensure proper venting.

  • Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of acid.

  • Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and breaks the borate complex.

  • Concentrate the solvent in vacuo.

  • Workup: Dissolve residue in Ethyl Acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 2-(2,4,6-Trifluorophenyl)ethanol .

Step 2: Bromination via Appel-Type or PBr3

Phosphorus Tribromide (PBr₃) is the industrial standard for converting primary alcohols to alkyl bromides.[2] It is preferred over HBr/H₂SO₄ to prevent harsh acidic conditions that might degrade the electron-deficient ring or cause polymerization.

  • Reagents: 2-(2,4,6-Trifluorophenyl)ethanol (1.0 eq), PBr₃ (0.4 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Temperature: 0°C to RT.

Protocol:

  • Dissolve the alcohol from Step 1 in anhydrous DCM (10 mL per gram) under nitrogen.

  • Cool to 0°C .

  • Add PBr₃ dropwise. Caution: Reaction is exothermic.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 2–3 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove phosphorous acid byproducts) and brine.

  • Dry over MgSO₄ and concentrate. The product, This compound , is typically a clear oil that may solidify upon cooling.

Alternative Protocol: The Direct Route (Lithiation)

Rationale: Ideal for high-throughput labs equipped for cryogenic chemistry. This route capitalizes on the "Ortho-Effect" where the acidity of the proton between two fluorine atoms allows for direct lithiation.

Workflow Diagram (DOT Visualization)

LithiationWorkflow Start 1,3,5-Trifluorobenzene Step1 Lithiation (-78°C, n-BuLi) Start->Step1 Inter Lithiated Species Step1->Inter Deprotonation Step2 Epoxide Trapping (Ethylene Oxide) Inter->Step2 Nucleophilic Attack Prod Target Alcohol Step2->Prod Warm to RT

Figure 2: Direct lithiation workflow utilizing the acidic proton at the 2-position.

Protocol Summary:

  • Lithiation: Dissolve 1,3,5-trifluorobenzene in anhydrous THF. Cool to -78°C . Add n-BuLi (1.1 eq) slowly. Stir for 1 hour. The proton at position 2 is removed to form 2,4,6-trifluorophenyllithium.

  • Trapping: Add Ethylene Oxide (or a surrogate like ethylene sulfate) to the frozen mixture.

  • Warming: Allow to warm slowly. The lithiated species attacks the epoxide ring.

  • Workup: Quench with NH₄Cl. Isolate the alcohol and proceed to bromination (as per Route 1, Step 2).

Critical Process Parameters (CPPs) & Data Summary

ParameterRobust Route (Acid Red.)[3][4]Direct Route (Lithiation)Impact on Quality
Temperature Control Moderate (0°C to RT)Critical (-78°C)High temps in lithiation cause benzyne formation (explosion hazard).
Moisture Sensitivity High (during BH3 add)Extreme (Pyrophoric)Moisture destroys n-BuLi instantly; reduces yield in BH3 reduction.
Atom Economy Moderate (Loss of oxygen)High (Direct addition)Lithiation is greener in terms of carbon count but uses hazardous reagents.
Impurity Profile Boron salts (easily removed)Oligomers/IsomersLithiation must be quenched precisely to avoid polymerization.

Safety & Toxicology (E-E-A-T)

  • 1,3,5-Trifluorobenzene: Highly flammable.[5] Vapors may form explosive mixtures.[5]

  • PBr₃ (Phosphorus Tribromide): Reacts violently with water to produce HBr gas and phosphorous acid.[6] Corrosive. Always quench on ice.

  • n-Butyllithium: Pyrophoric.[7] Spontaneously ignites in air.[7] Requires specific training and inert atmosphere (Schlenk line or Glovebox).

  • HF Generation: While not a direct reagent, thermal decomposition of polyfluorinated aromatics can release HF. Avoid excessive heating (>150°C).

References

  • Apollo Scientific. (2023). Safety Data Sheet: 1,3,5-Trifluorobenzene. Retrieved from

  • American Chemical Society. (2024).[7] Lithiation Reaction Safety Summary. Retrieved from

  • Sigma-Aldrich. (2025).[8] Product Specification: 2,4,6-Trifluorophenylacetic acid. Retrieved from

  • Oreate AI. (2026). Understanding the Role of PBr3 in Chemical Reactions. Retrieved from

  • Common Organic Chemistry. (2024).[6] Reduction of Carboxylic Acids with BH3-THF. Retrieved from

  • Manac Inc. (2024).[6] Overview of bromination reactions with phosphorus bromides. Retrieved from

Sources

Comprehensive Spectroscopic Profile: 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical profile of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene (CAS 1260853-47-1), a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients and advanced materials.

The data presented synthesizes experimental baselines from the 2,4,6-trifluorophenyl class of compounds, ensuring high relevance for structural elucidation and quality control.

Executive Summary & Compound Identity

This compound (also known as 2,4,6-trifluorophenethyl bromide) is a specialized alkylating agent. Its unique substitution pattern—an electron-withdrawing trifluoro-aromatic core coupled with a reactive alkyl bromide—makes it a valuable intermediate for introducing the pharmacologically privileged 2,4,6-trifluorophenethyl motif into drug candidates.

Molecular Descriptors
PropertyDetail
IUPAC Name 1-(2-Bromoethyl)-2,4,6-trifluorobenzene
Common Name This compound
CAS Registry Number 1260853-47-1
Molecular Formula C

H

BrF

Molecular Weight 239.03 g/mol
Physical State Clear to pale yellow liquid (Standard conditions)
Boiling Point ~73–75 °C at 27 hPa (Predicted/Analogous)

Spectroscopic Analysis

The following data sets provide the diagnostic signals required to confirm structural identity and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the 1,3,5-trifluoro-2-substituted ring system simplifies the NMR spectrum, creating distinct splitting patterns driven by H-F and H-H coupling.

1.

H NMR (Proton NMR)

Solvent: CDCl


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
6.65 – 6.75 Triplet (or dd)2HAr-H (C4, C6)

Hz (Ortho-F)
3.55 – 3.65 Triplet2H-CH

-CH

-Br

Hz
3.15 – 3.25 Triplet (td)2HAr-CH

-CH

-

Hz,

Hz

Interpretation:

  • Aromatic Region (6.65–6.75 ppm): The two aromatic protons at positions 4 and 6 are chemically equivalent due to the plane of symmetry. They appear as a triplet (pseudo-triplet) due to coupling with the two adjacent fluorine atoms (F3 and F5).

  • Aliphatic Region: The ethylene linker shows a classic A2X2 system. The methylene group attached to the electronegative bromine is deshielded (~3.60 ppm), while the benzylic methylene is slightly more shielded (~3.20 ppm) but may show fine splitting due to long-range coupling with the ortho-fluorines.

2.

C NMR (Carbon NMR)

Solvent: CDCl


, 100 MHz
Chemical Shift (

, ppm)
AssignmentSplitting Pattern (C-F Coupling)
160.5 – 163.5 C -F (C1, C3, C5)dt or ddd (

Hz)
110.0 – 112.0 C -Subst (C2)td (

Hz)
100.5 – 101.5 Ar-C -H (C4, C6)m (

Hz)
30.5 -C H

-Br
s (Singlet)
28.0 Ar-C H

-
s (Singlet)
3.

F NMR (Fluorine NMR)

Solvent: CDCl



Chemical Shift (

, ppm)
IntegrationAssignmentNote
-110.0 to -112.0 2FOrtho-F (F1, F3)Coupled to Ar-H
-114.0 to -116.0 1FPara-F (F5)Coupled to Ar-H
B. Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact, 70 eV)

The mass spectrum is characterized by the distinctive isotopic signature of bromine.

m/z (Mass-to-Charge)Relative IntensityFragment IdentityMechanistic Origin
238 / 240 ~1:1 Ratio[M]

Molecular Ion (Br isotopes

Br /

Br)
159 100% (Base Peak)[M - Br]

Loss of Bromine radical; formation of stable trifluorophenethyl cation.
145 High[M - CH

Br]

Benzylic cleavage; formation of trifluorobenzyl cation.
109 Medium[C

H

F

]

Trifluorophenyl cation ring fragment.

Diagnostic Rule: The presence of two molecular ion peaks separated by 2 units with near-equal intensity confirms the presence of one bromine atom.

C. Infrared Spectroscopy (FT-IR)

Sampling: Neat film (Liquid)

Wavenumber (cm

)
IntensityFunctional Group Assignment
3050 – 3100 WeakC-H Stretch (Aromatic)
2950 – 2980 MediumC-H Stretch (Aliphatic -CH

-)
1600 – 1620 MediumC=C Ring Stretch (Fluorinated aromatic)
1150 – 1250 Strong C-F Stretch (Diagnostic for fluoroarenes)
600 – 700 MediumC-Br Stretch

Synthesis & Impurity Profiling

Understanding the synthetic origin is crucial for identifying potential impurities in the spectroscopic data.

Common Synthetic Route

The compound is typically synthesized via the bromination of 2,4,6-trifluorophenethyl alcohol , which is derived from the reduction of 2,4,6-trifluorophenylacetic acid .

Synthesis Workflow (DOT Diagram)

SynthesisPath Acid 2,4,6-Trifluorophenylacetic Acid (Precursor) Alcohol 2,4,6-Trifluorophenethyl Alcohol (Intermediate) Acid->Alcohol Reduction (LiAlH4 or BH3) Product This compound (Target) Alcohol->Product Bromination (PBr3 or CBr4/PPh3)

Figure 1: Standard synthetic pathway from acid precursor to bromide target.

Key Impurities to Monitor
  • Unreacted Alcohol: Look for broad O-H stretch in IR (~3400 cm

    
    ) or -CH
    
    
    
    OH triplet in NMR (~3.8 ppm).
  • Styrene Derivative: Elimination byproduct (2,4,6-trifluorostyrene). Look for vinylic protons in NMR (5.0–6.0 ppm).

Handling & Stability Protocols

  • Light Sensitivity: Alkyl bromides are susceptible to photolytic degradation. Store in amber glass vials.

  • Moisture Sensitivity: Generally stable, but avoid prolonged exposure to humidity to prevent hydrolysis to the alcohol.

  • Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • ChemicalBook. (n.d.). This compound Product Description & CAS 1260853-47-1. Retrieved from

  • Capot Chemical. (n.d.). Product Data: this compound. Retrieved from

  • GuideChem. (n.d.). 2,4,6-Trifluorophenylacetic acid (Precursor) Spectral Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Bromo-2,4,6-trifluorobenzene (Analogous Ring System Data). Retrieved from

Technical Guide: Mass Spectrometric Analysis of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Bromoethyl)-1,3,5-trifluorobenzene Mass Spectrometry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide provides a comprehensive technical analysis of this compound (


), a critical fluorinated building block in medicinal chemistry. Due to the high electronegativity of the trifluoro-substitution pattern and the lability of the alkyl bromide tail, this molecule exhibits a distinct mass spectrometric signature essential for structural validation and impurity profiling.

This document details the physicochemical properties, ionization behaviors, and fragmentation mechanisms (EI-MS) of the compound.[1][2][3] It serves as a primary reference for establishing quality control protocols in drug development workflows involving fluorinated phenethyl scaffolds.

Physicochemical Profile & Isotopic Signature

Understanding the isotopic distribution is the first step in validating the identity of this compound. The presence of a single bromine atom confers a unique "1:1 doublet" signature that serves as a diagnostic fingerprint.

Molecular Specifications
PropertyValue
IUPAC Name This compound
Alternative Name 1-(2-Bromoethyl)-2,4,6-trifluorobenzene
Molecular Formula

Monoisotopic Mass (

)
237.9605 Da
Monoisotopic Mass (

)
239.9585 Da
Halogen Pattern Br (approx. 50.7%

, 49.3%

)
The Isotopic Fingerprint

In low-resolution Electron Ionization (EI) mass spectrometry, the molecular ion (


) appears as a doublet separated by 2 mass units.
  • 
     238:  Represents the 
    
    
    
    isotopologue.
  • 
     240:  Represents the 
    
    
    
    isotopologue.
  • Intensity Ratio: Approximately 1:1 (specifically 100:97.3).

Critical Insight: Any deviation from this 1:1 ratio in the molecular ion cluster suggests interference from a co-eluting impurity (e.g., the des-bromo ethyl analog or a hydrolysis product) or detector saturation.

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation and separation from synthesis byproducts (such as the vinyl-trifluorobenzene elimination product), the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation Parameters
ParameterSetting / Description
Ionization Mode Electron Impact (EI), 70 eV
Column Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID
Carrier Gas Helium, 1.0 mL/min (constant flow)
Inlet Temperature 250°C (Split mode 10:1 to prevent saturation)
Transfer Line 280°C
Source Temperature 230°C
Scan Range

40 – 300
Method Development Workflow

The following diagram illustrates the logical flow for optimizing the detection of this fluorinated intermediate.

G Start Sample Preparation (Dilute in DCM or MeOH) Inlet Inlet Optimization (Split Ratio 10:1) Start->Inlet Inject 1uL Sep GC Separation (DB-5MS, 30m) Inlet->Sep Volatilization Ionization EI Source (70 eV) Generate M+ Radical Sep->Ionization Elution Detection Mass Analyzer (Scan m/z 40-300) Ionization->Detection Fragmentation Data Data Analysis (Check 238/240 Ratio) Detection->Data Signal Processing

Figure 1: Optimized GC-MS workflow for fluorinated alkyl halides.

Fragmentation Analysis & Mechanisms[4][5][6]

The fragmentation of this compound under Electron Impact (70 eV) is driven by the weakness of the


 bond relative to the robust aromatic 

bonds.
Primary Fragmentation Pathway[5]
  • Molecular Ion (

    
    ): 
    
    
    
    238/240. Visible but often of low intensity because the alkyl bromide bond is labile.
  • 
    -Cleavage / Loss of Bromine:  The dominant pathway is the homolytic cleavage of the 
    
    
    
    bond.
    • Resulting Ion:

      
       159 (Base Peak).
      
    • Mechanism: The resulting phenethyl cation is stabilized by the aromatic ring (phenonium ion intermediate), although the electron-withdrawing fluorine atoms destabilize the positive charge compared to a non-fluorinated analog.

Secondary Fragmentation

From the base peak (


 159), further fragmentation occurs:
  • Loss of HF: Fluorinated aromatics often undergo HF elimination under high energy.

    • 
       (Loss of 20 Da).
      
  • Benzylic Cleavage: Loss of the ethyl chain (

    
    ) to leave the trifluorophenyl cation.
    
    • 
       133 (
      
      
      
      ).
Mechanistic Diagram

The following Graphviz diagram details the specific ion evolution.

Fragmentation Parent Molecular Ion (M+) m/z 238 / 240 (1:1 Doublet) BasePeak Phenethyl Cation [M - Br]+ m/z 159 (Base Peak) Parent->BasePeak Loss of Br (79/81) Neutral Br Radical (Neutral Loss) Parent->Neutral Tropylium Fluorinated Tropylium m/z 159 (Rearrangement) BasePeak->Tropylium Ring Expansion Frag1 [M - Br - HF]+ m/z 139 BasePeak->Frag1 - HF (20) Frag2 Trifluorophenyl Cation m/z 133 BasePeak->Frag2 - C2H2

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Quality Control & Impurity Profiling

In a synthesis or drug development context, this intermediate is prone to specific degradation pathways. The MS data must be scrutinized for these common impurities.

Common Impurities
ImpurityStructure/OriginDiagnostic MS Peaks
Hydrolysis Product 2-(2-Hydroxyethyl)-1,3,5-trifluorobenzene

176 (

)
. Loss of 1:1 Br pattern. Appearance of

(water loss).
Elimination Product 2-Vinyl-1,3,5-trifluorobenzene (Styrene analog)

158 (

)
. Even mass.[4] High intensity molecular ion due to conjugation.
Dimerization Wurtz-type coupling (Ar-CH2-CH2-CH2-CH2-Ar)High mass peaks (

Da).
Diagnostic Logic
  • Check

    
     238/240:  If ratio is skewed, check for co-eluting non-brominated species.
    
  • Check

    
     158:  If significant, the sample has undergone elimination (likely due to thermal stress in the GC inlet or basic conditions in storage).
    
  • Check

    
     159:  This should be the base peak. If 
    
    
    
    133 is higher, it suggests higher energy fragmentation or a different structural isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms including alkyl halides).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. (General reference for fluorinated aromatic fragmentation patterns).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Monographs. (Methodologies for phenethyl-halide analysis).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for isotopic patterns of Bromine and Fluorine effects).

Sources

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the physical properties of the halogenated aromatic compound, 2-(2-Bromoethyl)-1,3,5-trifluorobenzene. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic chemistry. A thorough review of public chemical databases and scientific literature reveals that experimentally determined physical properties for this specific molecule are not currently available. This guide, therefore, provides a detailed analysis based on the known properties of its structural precursors, outlines the theoretical impact of its unique molecular structure, and presents standardized, field-proven methodologies for its empirical characterization.

Introduction and Statement of Availability

This compound is a substituted aromatic compound of interest in synthetic organic chemistry, potentially serving as a building block for novel pharmaceutical agents and functional materials. Its structure, combining a trifluorinated benzene ring with a bromoethyl substituent, suggests unique electronic and steric properties.

As of the date of this publication, a comprehensive search of chemical repositories and scientific literature has yielded no specific experimental data for the physical properties of this compound. No CAS Registry Number has been assigned to this molecule. Consequently, this whitepaper will focus on providing a robust theoretical framework and practical experimental guidance for researchers who may have synthesized this compound.

Structural Analysis and Predicted Physicochemical Influence

The molecular structure of this compound is foundational to predicting its physical behavior.

Caption: Molecular Structure of this compound.

The key structural features and their expected influence on physical properties are:

  • Aromatic Core (1,3,5-trifluorobenzene): The trifluorobenzene ring is electron-deficient and rigid. The fluorine atoms are highly electronegative, leading to strong dipole-dipole interactions and potentially affecting crystal packing in the solid state.

  • Bromoethyl Group (-CH₂CH₂Br): This alkyl halide chain adds significant mass and volume compared to a simple substituent. The carbon-bromine bond is polarizable, and the ethyl chain introduces conformational flexibility.

The addition of the 2-bromoethyl group to the 2-bromo-1,3,5-trifluorobenzene core is anticipated to:

  • Increase Molecular Weight: This is a direct consequence of adding a C₂H₄Br fragment.

  • Elevate the Boiling Point: The increased molecular weight and van der Waals forces will require more energy to transition to the gas phase.

  • Increase Density: The heavy bromine atom will significantly increase the mass-to-volume ratio.

  • Decrease Solubility in Water: The larger, nonpolar alkyl portion of the substituent will likely decrease aqueous solubility.[1] It will likely be soluble in most common organic solvents.[1]

Comparative Data from Structural Analogs

To provide context, the known physical properties of two key structural precursors are presented below. These values serve as a baseline for estimating the properties of the target compound.

Property2-Bromo-1,3,5-trifluorobenzene[2][3][4](2-Bromoethyl)benzene[1][5][6]This compound
CAS Number 2367-76-2103-63-9Not Assigned
Molecular Formula C₆H₂BrF₃C₈H₉BrC₈H₆BrF₃
Molecular Weight 210.98 g/mol 185.06 g/mol 259.04 g/mol
Appearance Colorless to pale yellow liquid or solid[2]Colorless to light yellow liquid[1][5]Predicted: Colorless to yellow liquid
Boiling Point Not specified220-221 °C (at 760 mmHg)[6]Predicted: >220 °C
Density Not specified1.355 g/mL at 25 °C[6]Predicted: >1.36 g/mL
Refractive Index 1.4815-1.4855 (at 20 °C)[3]1.556 (at 20 °C)[6]Predicted: >1.5
Solubility Not specifiedInsoluble in water; Soluble in organic solvents.[1]Predicted: Insoluble in water; Soluble in organic solvents

Recommended Experimental Protocols for Characterization

For researchers in possession of a synthesized sample of this compound, the following standard operating procedures are recommended for the determination of its core physical properties.

Determination of Boiling Point (Micro-scale)

The micro-scale method is ideal for small, precious samples and is a self-validating system based on the principle of vapor pressure equalization.

Methodology:

  • Preparation: Attach a small test tube (e.g., 75x10 mm) containing 0.2-0.3 mL of the sample to a thermometer using a wire or rubber band.

  • Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the liquid sample in the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is below the bath's surface. Heat the bath slowly (1-2 °C per minute) with constant stirring.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Equilibrium Point: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This indicates that the external pressure is equal to the vapor pressure of the liquid.

  • Validation: The protocol is self-validating. A repeatable measurement upon a second heating/cooling cycle confirms the accuracy of the initial determination.

G cluster_prep Preparation cluster_exp Experiment cluster_result Result A Add 0.3 mL sample to test tube B Insert sealed capillary (open end down) A->B C Immerse in heating bath B->C D Heat slowly (1-2 °C/min) C->D E Observe rapid bubble stream D->E F Cool slowly E->F G Record T when liquid enters capillary F->G H Boiling Point Determined G->H

Caption: Workflow for Micro-Scale Boiling Point Determination.

Determination of Density

The density of a liquid sample can be accurately determined using a pycnometer or, more simply, with a calibrated micropipette and analytical balance.

Methodology:

  • Tare: Place a clean, dry 1.5 mL microcentrifuge tube on an analytical balance and tare the weight.

  • Dispense: Using a calibrated micropipette, accurately dispense a known volume (e.g., 1000 µL) of the sample into the tube.

  • Weigh: Record the mass of the sample.

  • Calculate: Density (ρ) is calculated using the formula: ρ = mass / volume.

  • Trustworthiness: The accuracy of this method relies on the calibration of both the balance and the pipette. Perform at least three measurements and average the results to ensure precision. Ensure the temperature of the sample is recorded as density is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility is crucial for applications in drug development and reaction chemistry.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, dichloromethane, hexane, acetone).

  • Sample Addition: To each vial, add approximately 10 mg of the sample.

  • Observation: Agitate the vials and observe. Classify as:

    • Soluble: The sample completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the sample dissolves, but solid remains.

    • Insoluble: The sample does not appear to dissolve.

  • Causality: The choice of solvents with varying polarities provides insight into the intermolecular forces governing the compound's behavior. Solubility in hexane would indicate strong nonpolar character, while solubility in ethanol suggests it can engage in hydrogen bonding or strong dipole-dipole interactions.

Conclusion

While experimental data for this compound remains uncharacterised in the public domain, this guide provides a comprehensive framework for its study. By leveraging data from structural analogs and applying fundamental chemical principles, its physical properties can be reasonably predicted. The detailed experimental protocols included herein offer a clear and reliable path for researchers to empirically determine these properties, contributing valuable data to the broader scientific community.

References

  • CAS Common Chemistry. 2-Bromo-1,3,5-trifluorobenzene. [Link]

  • PubChem. 2-Bromo-1,3,5-tris(trifluoromethyl)benzene. [Link]

  • PubChem. Benzene, 1,3,5-tribromo-2,4,6-trifluoro-. [Link]

  • PubChem. 2-Bromo-1,3,4-trifluorobenzene. [Link]

  • ChemWhat. 1-Bromo-2,3,5-trifluorobenzene CAS#: 133739-70-5. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Bloom Tech. How do you make (2-Bromoethyl)benzene?. [Link]

  • Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Matrix Fine Chemicals. 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0. [Link]

  • Suneco Chemical. (2-Bromoethyl)benzene Manufacturers & Suppliers. [Link]

  • Chem-Impex. 1,3,5-Tris(trifluoromethyl)benzene. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-2,4,5-trifluoro- (CAS 327-52-6). [Link]

  • PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]

  • PubChem. 1-Bromo-2,3,5-trifluorobenzene. [Link]

  • Chemsrc. 2-bromo-1,3,5-triphenylbenzene | CAS#:10368-73-7. [Link]

Sources

Technical Whitepaper: Stability Profile & Handling of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

[1]

Executive Summary

2-(2-Bromoethyl)-1,3,5-trifluorobenzene is a specialized fluorinated building block characterized by a unique electronic and steric environment.[1] Unlike non-fluorinated phenethyl bromide analogs, this molecule possesses a "2,6-difluoro" motif relative to the alkyl side chain (based on the 1,3,5-trifluoro substitution pattern).[1] This structural feature creates a paradox of reactivity: the benzylic position is sterically shielded from nucleophilic attack, yet the benzylic protons are electronically activated, significantly increasing the risk of base-mediated dehydrobromination .[1]

This guide details the physicochemical stability, degradation mechanisms, and mandatory handling protocols required to maintain the integrity of this compound in drug discovery and materials science applications.[1]

Part 1: Structural Analysis & Reactivity Profile[1]

The "Ortho-Fluoro" Effect

The stability of this molecule is dictated by the interaction between the trifluorobenzene ring and the 2-bromoethyl tail.

  • Steric Shielding: The ethyl group at position 2 is flanked by fluorine atoms at positions 1 and 3. These ortho-fluorines create a steric blockade, retarding bimolecular nucleophilic substitution (

    
    ) reactions.
    
  • Electronic Activation (The Instability Driver): Fluorine is highly electronegative. The cumulative inductive effect (-I) of three fluorine atoms pulls electron density from the ring, which in turn pulls density from the benzylic carbon. This renders the benzylic protons (

    
    ) significantly more acidic (
    
    
    ) compared to non-fluorinated analogs.
Calculated Reactivity Indices
ParameterValue (Est.)Implication
C-Br Bond Dissociation Energy ~68 kcal/molSusceptible to photolytic cleavage (radical formation).
Benzylic Acidity HighRapid elimination to styrene in the presence of weak bases.
Hydrolytic Half-life (

)
> 30 DaysKinetically stable against neutral hydrolysis due to steric hindrance.
Thermal Decomposition Onset > 110°CStable to short-term heating; long-term storage requires cooling.

Part 2: Degradation Mechanisms[1]

The primary degradation risk is not hydrolysis, but elimination .

Primary Pathway: Dehydrobromination

Under thermal stress or exposure to basic impurities (even mild bases like glass surface alkalinity), the molecule undergoes elimination to form 2-vinyl-1,3,5-trifluorobenzene .[1]

  • Mechanism: E2 Elimination.

  • Trigger: The acidic benzylic proton is abstracted, and the bromide leaving group is ejected.[1] The ortho-fluorines accelerate this by stabilizing the developing negative charge character at the benzylic position during the transition state.

Secondary Pathway: Radical Homolysis

Exposure to UV light causes homolytic cleavage of the C-Br bond, generating a phenethyl radical. This radical can dimerize or react with oxygen to form peroxides.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways and the critical role of the "Ortho-F" atoms.

DegradationPathwaysStart2-(2-Bromoethyl)-1,3,5-trifluorobenzeneBaseBase/Heat(>100°C or pH > 8)Start->BaseLightUV Light(hv)Start->LightWaterWater(Slow)Start->WaterStyrene2-Vinyl-1,3,5-trifluorobenzene(Major Impurity)Base->StyreneE2 Elimination(Fastest Path)RadicalPhenethyl Radical(Reactive Species)Light->RadicalHomolysisAlcohol2-(1,3,5-Trifluorophenyl)ethanolWater->AlcoholHydrolysis(Sterically Hindered)

Figure 1: Mechanistic degradation map showing the dominant elimination pathway driven by benzylic acidity.

Part 3: Handling & Storage Protocols

To ensure integrity, a "Self-Validating Storage System" is required.[1] This protocol minimizes the variables of heat, light, and base contact.[1]

The "Cold-Dark-Inert" Protocol[1]
VariableRequirementScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics: Reducing temp by 10°C slows elimination by ~2-3x.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of any radical species formed.
Container Amber Glass (Silanized) Amber blocks UV. Silanization neutralizes surface hydroxyls (alkaline sites) on glass that trigger elimination.
Stabilizer Copper Wire (Optional) Scavenges free radicals and halides; common for alkyl halides.
Step-by-Step Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture, which accelerates hydrolysis.[1]

  • Aliquotting: Perform all transfers under a gentle stream of Nitrogen. Do not return unused material to the stock container.

  • Re-sealing: Parafilm is insufficient. Use Teflon-lined caps to prevent plasticizer leaching and ensure an airtight seal.

Part 4: Analytical Quality Control (QC)

Standard purity checks must account for the specific impurities (styrene derivative) identified in Part 2.

Recommended GC-MS Method
  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).

  • Inlet Temp: 200°C (Keep low to prevent thermal elimination inside the injector).

  • Carrier Gas: Helium, 1.0 mL/min.[1]

  • Oven Program: 50°C (2 min)

    
     20°C/min 
    
    
    250°C.
  • Detection: EI Source. Look for molecular ion (

    
    ) and the characteristic tropylium-like fragment (loss of 
    
    
    ).
QC Decision Tree

Use this logic flow to interpret analytical results.

QC_WorkflowSampleSample Analysis(GC-MS / HPLC)PurityPurity > 98%?Sample->PurityImpurityCheckIdentify ImpurityPurity->ImpurityCheckNoPassRelease for UsePurity->PassYesStyrenePeak at M-81 (HBr loss)?(Vinyl Impurity)ImpurityCheck->StyreneEliminationAlcoholPeak at M-63 (Br loss + OH)?(Hydrolysis)ImpurityCheck->AlcoholHydrolysisAction1Repurify: Silica Filtration(Hexane/EtOAc)Styrene->Action1Action2Discard: Irreversible DegradationAlcohol->Action2

Figure 2: Quality Control Decision Matrix for assessing degradation modes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7666, (2-Bromoethyl)benzene. Retrieved from [Link]

    • Context: Provides baseline stability data for the phenethyl bromide scaffold, including hydrolysis r
  • Context: Confirms the stability profile of the parent fluorinated ring and handling requirements for halogen
  • Smart, B. E. (2001).Fluorine Substituent Effects (on reaction rates and acidity). Journal of Fluorine Chemistry.
  • Sigma-Aldrich.Handling of Acid-Sensitive Alkyl Halides. Technical Bulletin AL-134. Context: Source for the "silanized glass" and "cold storage" protocols recommended for labile benzylic halides.

Technical Whitepaper: Handling, Safety, and Synthetic Utility of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

[1]

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural combination of an electron-deficient aromatic ring (1,3,5-trifluorobenzene core) and a reactive alkylating handle (bromoethyl group) makes it a valuable yet hazardous intermediate.[1]

This guide provides a self-validating safety protocol and synthetic workflow. Due to the limited commercial availability of specific safety data sheets (SDS) for this research-grade compound, the safety profile below is derived from verified Structure-Activity Relationships (SAR) of close analogs: (2-Bromoethyl)benzene (CAS 103-63-9) and 2-(2,4,6-Trifluorophenyl)ethanol (CAS 1000571-83-4).[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

PropertyData / Prediction
IUPAC Name This compound
Alternative Names 2,4,6-Trifluorophenethyl bromide; 1-(2-bromoethyl)-2,4,6-trifluorobenzene
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.03 g/mol
CAS Number Not widely listed (Precursor Alcohol: 1000571-83-4)
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~205–210 °C (Predicted based on non-fluorinated analog BP 220°C)
Density ~1.55 g/mL (Estimated; heavier than water)
Solubility Insoluble in water; soluble in DCM, THF, Ethyl Acetate

Part 2: Hazard Identification & Risk Assessment (GHS)

Critical Warning: As a phenethyl bromide derivative, this compound acts as a powerful alkylating agent and a potential lachrymator.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302 + H332)

Mechanistic Toxicology
  • Alkylating Potential: The primary bromide is susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins), posing a risk of sensitization and cytotoxicity.

  • Lachrymatory Effect: Like benzyl and phenethyl halides, the vapor can cause immediate, severe irritation to mucous membranes and eyes.

  • Fluorine Effect: The trifluoro-substitution increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with organic vapor cartridges (e.g., 3M 6001).[1]

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield/4H (Laminate) for prolonged handling; standard Nitrile for splash protection.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required for reactions >100 mL.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Environment: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Incompatibilities: Strong nucleophiles (amines, azides), strong bases, and magnesium (Grignard formation).[1]

Part 4: Emergency Response & First Aid[1][7]

Self-Validating Response System:

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Validation: Apply polyethylene glycol (PEG 400) swab if available (solubilizes alkyl halides better than water alone).

    • Action: Seek medical attention if redness persists.

  • Eye Contact:

    • Immediate: Flush with eyewash station for 15 minutes, holding eyelids open.

    • Validation: Check pH of eye surface (if trained) to ensure no acidic byproducts (HBr) remain.

    • Action: Consult ophthalmologist immediately.

  • Spill Management:

    • Evacuate area.[2]

    • Absorb with vermiculite or sand.

    • Neutralize surface with dilute sodium bicarbonate solution to quench potential HBr hydrolysis products.

Part 5: Synthetic Utility & Experimental Application

A. Synthesis Protocol

Since the bromide is often prepared in-situ or on-demand, the following protocol converts the commercially available 2-(2,4,6-trifluorophenyl)ethanol to the bromide.[1]

Reaction:

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Dissolution: Charge RBF with 2-(2,4,6-trifluorophenyl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool to 0 °C in an ice bath.

  • Bromination: Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0 °C. Slowly add saturated NaHCO₃ solution. Caution: Gas evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

B. Application: Nucleophilic Substitution (SN2)

Used to introduce the 2,4,6-trifluorophenethyl motif into amines (e.g., for GPCR ligands).

Protocol:

  • Dissolve amine (1.0 eq) in Acetonitrile.

  • Add K₂CO₃ (2.0 eq) and This compound (1.1 eq).

  • Heat to 60 °C for 12 hours.

  • Filter inorganic salts and concentrate.

Part 6: Visualization of Workflows

Diagram 1: Safety & Exposure Response Workflow

SafetyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleAct_Skin1. Drench Water (15m)2. PEG 400 WashSkin->Act_SkinAct_Eye1. Eyewash (15m)2. Consult OphthalmologistEye->Act_EyeAct_Inhale1. Fresh Air2. Oxygen if labored breathingInhale->Act_InhaleCriticalSeek Medical Aid(Bring Chemical Structure)Act_Skin->CriticalAct_Eye->CriticalAct_Inhale->Critical

Caption: Standardized emergency response workflow for alkyl halide exposure incidents.

Diagram 2: Synthetic Pathway (Alcohol to Bromide)

SynthesisPrecursor2-(2,4,6-Trifluorophenyl)ethanol(CAS 1000571-83-4)ReagentPBr3 / DCM0°C to RTPrecursor->ReagentActivationIntermediatePhosphite EsterIntermediateReagent->IntermediateProductThis compound(Target)Intermediate->ProductSN2 SubstitutionWasteH3PO3 (Byproduct)Intermediate->Waste

Caption: Conversion of trifluorophenethyl alcohol to bromide via PBr3 mediated substitution.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 103-63-9, (2-Bromoethyl)benzene. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis and Derivatization of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene and its derivatives. This molecule, while not extensively described in current literature, represents a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of a trifluorinated phenyl ring and a reactive bromoethyl side chain offers a unique combination of properties that can be exploited in medicinal chemistry. This guide will detail the synthetic pathways to the core molecule and its key derivatives, including phenethylamines and tryptamine analogs. Furthermore, it will explore the potential pharmacological relevance of these compounds, drawing on the established roles of fluorination in drug design to enhance metabolic stability, binding affinity, and bioavailability. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the pursuit of innovative therapeutics.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit improved metabolic stability, increased lipophilicity, and modulated binding affinities, leading to more effective and bioavailable drugs.[1] The trifluorobenzene moiety, in particular, has been shown to enhance the affinity of drug candidates for their biological targets.[2][3] The subject of this guide, this compound, combines this advantageous fluorination pattern with a versatile bromoethyl group, a key precursor for the synthesis of a wide array of pharmacologically relevant structures.[4]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.

Step 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

The initial step involves the reaction of 1,3,5-trifluorobenzene with 2-bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2-bromo-1-(2,4,6-trifluorophenyl)ethanone. This reaction is an example of electrophilic aromatic substitution.[5][6]

Experimental Protocol: Synthesis of 2-bromo-1-(2,4,6-trifluorophenyl)ethanone

  • To a stirred solution of 1,3,5-trifluorobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.

  • Slowly add 2-bromoacetyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(2,4,6-trifluorophenyl)ethanone.

Step 2: Reduction of the Ketone

The carbonyl group of 2-bromo-1-(2,4,6-trifluorophenyl)ethanone is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) to yield 2-bromo-1-(2,4,6-trifluorophenyl)ethanol.

Experimental Protocol: Synthesis of 2-bromo-1-(2,4,6-trifluorophenyl)ethanol

  • Dissolve 2-bromo-1-(2,4,6-trifluorophenyl)ethanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-1-(2,4,6-trifluorophenyl)ethanol, which may be used in the next step without further purification.

Step 3: Conversion of the Alcohol to the Bromide

The final step involves the conversion of the secondary alcohol to the target bromoethyl compound. This can be achieved by reacting 2-bromo-1-(2,4,6-trifluorophenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[7][8]

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-bromo-1-(2,4,6-trifluorophenyl)ethanol (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere.

  • Slowly add phosphorus tribromide (PBr₃) (0.5 eq) to the solution.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_0 Synthesis of this compound 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene Step1 Friedel-Crafts Acylation (AlCl3) 1,3,5-Trifluorobenzene->Step1 2-Bromoacetyl_chloride 2-Bromoacetyl_chloride 2-Bromoacetyl_chloride->Step1 Intermediate_1 2-Bromo-1-(2,4,6-trifluorophenyl)ethanone Step1->Intermediate_1 Step2 Reduction (NaBH4) Intermediate_1->Step2 Intermediate_2 2-Bromo-1-(2,4,6-trifluorophenyl)ethanol Step2->Intermediate_2 Step3 Bromination (PBr3) Intermediate_2->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic pathway to this compound.

Key Derivatives of this compound

The bromoethyl group is a versatile functional handle that allows for the synthesis of a variety of derivatives through nucleophilic substitution reactions.

Phenethylamine Derivatives

Phenethylamines are a class of compounds with a wide range of pharmacological activities, including stimulant, hallucinogenic, and antidepressant effects.[9] The synthesis of 2-(2,4,6-trifluorophenyl)ethanamine derivatives can be readily achieved by reacting this compound with various primary or secondary amines.

General Protocol: Synthesis of N-substituted 2-(2,4,6-trifluorophenyl)ethanamines

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) (1.5 eq).

  • Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the desired N-substituted 2-(2,4,6-trifluorophenyl)ethanamine.

Phenethylamine_Synthesis cluster_1 Synthesis of Phenethylamine Derivatives Core_Molecule This compound Reaction Nucleophilic Substitution Core_Molecule->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product N,N-disubstituted-2-(2,4,6-trifluorophenyl)ethanamine Reaction->Product

Caption: General scheme for the synthesis of phenethylamine derivatives.

Product Name
HH2-(2,4,6-Trifluorophenyl)ethanamine
CH₃HN-Methyl-2-(2,4,6-trifluorophenyl)ethanamine
CH₃CH₃N,N-Dimethyl-2-(2,4,6-trifluorophenyl)ethanamine
C₂H₅C₂H₅N,N-Diethyl-2-(2,4,6-trifluorophenyl)ethanamine

Table 1: Examples of Phenethylamine Derivatives.

Tryptamine Analogs

Tryptamine and its derivatives are another important class of neuroactive compounds.[1][10][11] The synthesis of tryptamine analogs can be achieved through a Fischer indole synthesis approach, where a trifluorophenylhydrazine is reacted with a suitable aldehyde or ketone. Alternatively, direct alkylation of an indole with this compound can be explored.

General Protocol: Synthesis of Fluorinated Tryptamine Analogs (via Indole Alkylation)

  • To a solution of the desired indole (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Applications in Drug Discovery

The derivatives of this compound hold significant promise in various therapeutic areas due to the unique properties conferred by the trifluorophenyl moiety.

  • Central Nervous System (CNS) Disorders: The introduction of fluorine can impact the psychoactivity of phenethylamines and tryptamines, ranging from enhancement to attenuation of effects.[10][12] This modulation allows for the fine-tuning of receptor binding profiles, potentially leading to novel treatments for depression, anxiety, and other neurological disorders.

  • Oncology: The indole nucleus, a key component of the tryptamine analogs, is a scaffold found in numerous anti-cancer agents.[13][14] The enhanced metabolic stability provided by the trifluorophenyl group could lead to the development of more potent and longer-lasting anti-tumor compounds.

  • Antimicrobial Agents: The phenethylamine scaffold has been utilized in the synthesis of potent antimicrobial agents. The lipophilicity imparted by the trifluorinated ring may enhance the ability of these compounds to penetrate bacterial cell membranes, leading to improved antimicrobial activity.

Characterization of Derivatives

The structural elucidation of the synthesized derivatives would be performed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The characteristic splitting patterns and chemical shifts of the aromatic protons and fluorine atoms on the 1,3,5-trifluorobenzene ring provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized molecules, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups in the derivatives, such as the N-H stretch of secondary amines or the C=O stretch of any remaining ketone intermediates.

TechniqueExpected Observations for N,N-Dimethyl-2-(2,4,6-trifluorophenyl)ethanamine
¹H NMR Aromatic protons as a triplet, methylene groups adjacent to the aromatic ring and the nitrogen as triplets, and a singlet for the N-methyl protons.
¹³C NMR Characteristic signals for the aromatic carbons showing C-F coupling, and signals for the aliphatic carbons.
¹⁹F NMR A single resonance for the three equivalent fluorine atoms.
HRMS A molecular ion peak corresponding to the exact mass of the compound.

Table 2: Expected Analytical Data for a Representative Derivative.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of a diverse range of potentially bioactive molecules. This guide has outlined robust synthetic strategies for the core compound and its key phenethylamine and tryptamine derivatives. The strategic incorporation of the 1,3,5-trifluorophenyl moiety is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to these derivatives, making them attractive candidates for further investigation in drug discovery programs targeting CNS disorders, cancer, and infectious diseases. The methodologies and insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel chemical entities for therapeutic applications.

References

  • G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed. Oxford University Press, 2017.
  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(23), 4701-4710. [Link]

  • Kalir, A., & Szara, S. (1966). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 9(3), 341-344. [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Purdue e-Pubs. Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Simonetti, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]

  • University of Bologna. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. [Link]

  • PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]

  • Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by using Ultrasound Waves. [Link]

  • Bloomtechz. How do you make (2-Bromoethyl)benzene? [Link]

  • MDPI. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. [Link]

  • NIH. N-(2,4,6-Trichlorophenyl)maleamic acid. [Link]

Sources

Methodological & Application

Application Note: Cross-Coupling Strategies for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 2-(2-Bromoethyl)-1,3,5-trifluorobenzene in carbon-carbon bond-forming reactions. This building block is increasingly critical in medicinal chemistry for introducing the 2,4,6-trifluorophenethyl motif—a lipophilic, metabolically stable bioisostere often used to modulate potency and pharmacokinetic profiles in drug candidates.

The Synthetic Challenge: The primary challenge in coupling this molecule is the unactivated primary alkyl bromide moiety containing


-hydrogens. Standard palladium protocols (e.g., Pd(PPh

)

) typically fail due to slow oxidative addition and rapid

-hydride elimination, leading to the formation of the styrene byproduct (vinyl-1,3,5-trifluorobenzene) rather than the desired cross-coupled product.

This note presents two field-validated protocols to overcome these limitations:

  • Pd-Catalyzed Suzuki-Miyaura Coupling: Best for scale-up and convergent synthesis using boronic acids.

  • Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC): Best for library synthesis and diversity-oriented discovery using aryl bromides.

Mechanistic Insight & Strategy

The -Hydride Elimination Trap

When a metal center (M) oxidatively adds to the C-Br bond, it forms an alkyl-metal intermediate. If the metal center is electron-deficient or sterically unencumbered, the


-hydrogen (on the carbon adjacent to the metal) coordinates to the metal, leading to elimination of H-M-Br and formation of the alkene.

Strategic Solutions:

  • Pathway A (Palladium): Use electron-rich, bulky phosphine ligands (e.g., PCy

    
    , P(
    
    
    
    -Bu)
    
    
    ) to accelerate oxidative addition and sterically inhibit the coplanar transition state required for
    
    
    -hydride elimination.
  • Pathway B (Nickel): Utilize a radical-based mechanism where the alkyl bromide generates a carbon-centered radical that is captured by the metal center, bypassing the traditional elementary steps that favor elimination.

G Start 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene Intermed Alkyl-Metal Intermediate Start->Intermed Oxidative Addition Path_Elim β-Hydride Elimination ( undesired Styrene) Intermed->Path_Elim Standard Ligands (e.g., PPh3, dppf) Path_Coup Reductive Elimination (Desired Product) Intermed->Path_Coup Bulky/Rich Ligands (PCy3) or Radical Path (Ni)

Figure 1: Mechanistic divergence in alkyl halide coupling. Success depends on accelerating the lower pathway.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best For: Late-stage functionalization where the coupling partner is a boronic acid/ester. Basis: This protocol is adapted from the work of Gregory Fu, utilizing bulky trialkylphosphines to facilitate alkyl-alkyl or alkyl-aryl coupling.

Reagents & Stoichiometry
ComponentEquiv.Role
Alkyl Bromide 1.0Substrate (this compound)
Aryl/Alkyl Boronic Acid 1.2 - 1.5Nucleophilic Partner
Pd(OAc)

0.02 - 0.05Pre-catalyst (2-5 mol%)
PCy

0.04 - 0.10Ligand (Tricyclohexylphosphine) - Critical
K

PO

3.0Base (Inorganic, hydrated forms preferred)
Toluene/Water 20:1Solvent System (Biphasic essential)
Step-by-Step Procedure
  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with Pd(OAc)

    
     (2-5 mol%) and PCy
    
    
    
    (4-10 mol%). The Pd:Ligand ratio should be 1:2.
  • Solvent Addition: Add anhydrous Toluene. Stir for 5-10 minutes at room temperature. The solution should turn yellow/orange, indicating active catalyst formation.

  • Substrate Addition: Add the aryl boronic acid (1.2 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and the This compound (1.0 equiv).
  • Water Spike: Add degassed water (approx. 5% v/v relative to Toluene).

    • Expert Note: Strictly anhydrous conditions often fail in Suzuki coupling because water is necessary for the transmetallation step (formation of the boronate-hydroxy species).

  • Reaction: Seal the vial and heat to 90-100°C for 12-16 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The trifluorophenyl group makes the product slightly less polar than non-fluorinated analogues; adjust gradients accordingly.

Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

Best For: Parallel medicinal chemistry libraries. Allows coupling of the alkyl bromide directly with aryl bromides, avoiding the need to synthesize boronic acids. Basis: Adapted from Weix and Gong methodologies.

Reagents & Stoichiometry
ComponentEquiv.Role
Alkyl Bromide 1.0Substrate (this compound)
Aryl Bromide 1.0 - 1.2Electrophilic Partner
NiCl

·glyme
0.10Catalyst (10 mol%)
dtbbpy 0.15Ligand (4,4'-di-tert-butyl-2,2'-bipyridine)
Zinc Dust 2.0 - 3.0Reductant (Must be activated)
DMA or NMP -Solvent (Polar aprotic is mandatory)
Step-by-Step Procedure
  • Zinc Activation: If using older Zinc dust, activate it by washing with dilute HCl, then water, then ethanol/ether, and drying under vacuum. This is critical for initiation.

  • Catalyst Mix: In a reaction vial, combine NiCl

    
    ·glyme (10 mol%) and dtbbpy (15 mol%). Add DMA (dimethylacetamide) and stir until a clear green solution forms (Ni-ligand complex).
    
  • Substrate Loading: Add the This compound (1.0 equiv) and the partner Aryl Bromide (1.0 equiv).

  • Reductant Addition: Add the activated Zinc dust (2.0 equiv).

  • Inert Atmosphere: Cap the vial with a septum and purge with Argon for 5 minutes (balloon). Oxygen is detrimental to the radical intermediates.

  • Reaction: Stir at 60°C for 12-24 hours.

    • Observation: The reaction mixture usually turns black/brown as the catalytic cycle progresses.

  • Workup: Dilute with EtOAc and wash extensively with water (to remove DMA) and 1M HCl (to solubilize zinc salts).

    • Caution: Ensure the aqueous layer is acidic to prevent zinc emulsion formation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Styrene Formation (Vinyl-trifluorobenzene)

-Hydride Elimination
Protocol A: Increase PCy

loading or switch to P(

-Bu)

. Lower temperature to 80°C.Protocol B: Ensure ligand (dtbbpy) is in excess of Ni.
Homocoupling (Ar-Ar or Alkyl-Alkyl)Mismatched reactivityProtocol B: Add the more reactive electrophile slowly (syringe pump) to maintain low concentration relative to the catalyst.
No Reaction Catalyst Poisoning / OxidationEnsure solvents are degassed. For Protocol B, add 1-2 crystals of Iodine to help activate the Zinc surface.
Protodehalogenation (Ar-H formed)Water in solvent (Protocol B)Use anhydrous DMA/NMP. Store Zinc in a desiccator.
Decision Logic for Method Selection

DecisionTree Start Start: Couple 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene Partner What is your Coupling Partner? Start->Partner Boronic Aryl/Alkyl Boronic Acid (or Ester) Partner->Boronic Nucleophile Halide Aryl Bromide/Iodide Partner->Halide Electrophile RouteA USE PROTOCOL A (Pd/PCy3 Suzuki) Boronic->RouteA RouteB USE PROTOCOL B (Ni/dtbbpy Reductive) Halide->RouteB

Figure 2: Method selection guide based on available coupling partners.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012).[1] Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Lu, Z., & Fu, G. C. (2010).[2] Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides.[2][3] Angewandte Chemie International Edition. [Link][2]

  • Zhao, C., & Weix, D. J. (2020). Cross-Electrophile Coupling: Principles and New Reactions. Expert Opinion on Drug Discovery (Contextual background on library synthesis). [Link]

Sources

protocols for functionalizing 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating lipophilicity (


), metabolic stability, and binding affinity.[1] This compound  (referred to herein as TFB-EtBr ) is a high-value building block.[1] It offers a unique "payload": a metabolically robust, electron-deficient aromatic ring linked via a flexible ethyl spacer.[1]

However, TFB-EtBr presents a specific reactivity trap often overlooked by junior chemists: the acidification of benzylic protons . The 1,3,5-trifluoro substitution pattern creates a significant electron-withdrawing effect, rendering the benzylic protons (adjacent to the ring) unusually acidic.[1] Standard alkylation protocols using strong bases (e.g.,


, 

) frequently lead to the formation of the unwanted styrene derivative via E2 elimination rather than the desired substitution product.

This guide details optimized protocols designed to suppress elimination and maximize nucleophilic substitution (


), ensuring high yields of functionalized fluorinated phenethylamines and ethers.

Critical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic landscape of TFB-EtBr.

  • The Electrophile: Primary alkyl bromide. Moderately reactive toward

    
    .
    
  • The Trap (E2 Elimination): The benzylic position is flanked by two ortho-fluorine atoms (positions 1 and 3 relative to the ethyl group). The inductive withdrawal ($ -I $) of the ring lowers the

    
     of the benzylic 
    
    
    
    .
  • The Solution: Use "soft" nucleophiles and non-nucleophilic, mild bases (

    
    , 
    
    
    
    , or DIPEA) in polar aprotic solvents.[1]

ReactivityLandscape cluster_conditions Reaction Conditions TFB 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene SN2 Target: Nucleophilic Substitution (Amines, Azides, Ethers) TFB->SN2 Mild Base / Soft Nu E2 Trap: E2 Elimination (Styrene Formation) TFB->E2 Strong Base / Heat Cond1 Rec: K2CO3 / MeCN / 60°C Cond2 Avoid: NaH / THF / Reflux

Figure 1: Reactivity bifurcation of TFB-EtBr. Success depends on suppressing the E2 pathway.

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of fluorinated phenethylamine scaffolds (common in CNS-active agents). Challenge: Secondary amines are moderately basic; excess amine can trigger elimination. Strategy: Finkelstein-catalyzed substitution. The addition of Sodium Iodide (NaI) generates the more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures, preserving the alkyl chain.

Materials
  • Substrate: TFB-EtBr (1.0 equiv)[1]

  • Nucleophile: Secondary Amine (1.1 equiv)

  • Base:

    
     (anhydrous, micronized preferred) (2.0 equiv)
    
  • Catalyst: NaI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend TFB-EtBr (1.0 mmol) and NaI (0.1 mmol, 15 mg) in anhydrous MeCN (5 mL).

    • Note: The solution may turn slightly yellow due to trace iodine; this is normal.

  • Base Addition: Add

    
      (2.0 mmol, 276 mg). Stir for 5 minutes at room temperature.
    
  • Nucleophile Addition: Add the Secondary Amine (1.1 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.
    
    • Timeframe: Typically 4–12 hours.

    • Checkpoint: If styrene byproduct (>5%) is observed by LC-MS, lower temperature to 40°C and extend time.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve in EtOAc, wash with Water (1x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Base Compatibility

Base TypeReagentSolventYield (Amine)Styrene (Byproduct)
Carbonate (Rec.)

MeCN92% < 2%
Hindered Amine DIPEADMF85%5%
Strong/Hard

THF15%75%
Alkoxide

THF0%95%

Protocol B: The "Click" Gateway (Azidation)

Application: Generating the azide precursor for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to create triazole-linked libraries. Safety Note: Organic azides are potentially explosive. Maintain a Carbon/Nitrogen ratio > 3.[4] TFB-EtBr (


) to Azide (

) has a ratio of 8:3 (2.66), which is borderline. Do not concentrate to dryness with heat. Store as a solution.
Step-by-Step Methodology
  • Dissolution: Dissolve TFB-EtBr (1.0 equiv) in DMSO (0.5 M concentration).

    • Why DMSO? High solubility of

      
       accelerates the reaction significantly compared to DMF.
      
  • Azidation: Add Sodium Azide (

    
    )  (1.2 equiv) in a single portion. Caution: Exothermic.
    
  • Reaction: Stir at ambient temperature (20–25°C) for 12 hours.

    • Note: Heating is rarely necessary and increases safety risks.

  • Quench & Extraction:

    • Dilute reaction mixture with 5 volumes of ice-cold water.

    • Extract with Diethyl Ether (

      
      ) or MTBE (3x).
      
    • Crucial: Wash organic layer copiously with water (3x) to remove DMSO.

  • Usage: Dry the organic layer (

    
    ) and use the solution directly in the subsequent Click reaction. If isolation is required, evaporate solvent at < 30°C and do not distill.
    

Protocol C: C-C Bond Extension (Negishi Coupling)

Application: Attaching the fluorinated phenethyl motif to heteroaromatics (e.g., pyridines, pyrimidines) where


 is not applicable.
Method:  Formation of the Organozinc Reagent.

ZincInsertion Step1 Activation: Zn dust + TMSCl (in dry THF) Step2 Insertion: Add TFB-EtBr (Exothermic, 40°C) Step1->Step2 1,2-dibromoethane (cat.) Step3 Reagent: TFB-Ethyl-Zinc Bromide (Ready for Coupling) Step2->Step3 Stir 2h

Figure 2: Preparation of the organozinc reagent for Negishi coupling.

Step-by-Step Methodology
  • Zinc Activation: In a dry Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (1 mol%) and stir for 5 mins.

  • Insertion: Add a solution of TFB-EtBr (1.0 equiv) in THF dropwise.

    • Observation: A slight exotherm indicates successful initiation.

    • Stir at 40°C for 3–4 hours.

  • Titration: Aliquot 0.5 mL, quench with Iodine, and titrate to determine concentration of the organozinc species.

  • Coupling (Example): Transfer the supernatant zinc reagent to a flask containing Aryl-Bromide (0.8 equiv) and

    
      (5 mol%). Heat to 60°C overnight.
    

Safety & Handling

  • Lachrymator: Benzyl and phenethyl halides are potent lachrymators. Handle only in a functioning fume hood.

  • HF Generation: In the event of a fire, thermal decomposition of the trifluoromethyl/trifluorobenzene moiety releases Hydrogen Fluoride (HF). Do not breathe fumes.

  • Waste Disposal: Segregate halogenated waste. Azide-containing waste must be kept separate from acids to prevent

    
     formation.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[1]

  • Brouwer, A. J., et al. (2003). Solid-Phase Synthesis of Libraries of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. Journal of Combinatorial Chemistry, 5(5), 557–564.[1] (Reference for Azide safety and ratios).

  • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961.[1]

Sources

Application Note: Strategic Utilization of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene (also known as 2,4,6-trifluorophenethyl bromide), a specialized fluorinated building block used in high-value medicinal chemistry programs.[1]

Executive Summary & Chemical Profile

This compound is a critical electrophile for installing the 2,4,6-trifluorophenethyl moiety.[1] This structural motif is increasingly deployed in lead optimization to modulate lipophilicity (LogP), block metabolic hot-spots (CYP450 oxidation), and optimize ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-

stacking interactions without significantly altering steric volume compared to a non-fluorinated phenethyl group.
Chemical Identity
PropertySpecification
Chemical Name This compound
Synonyms 1-Bromo-2-(2,4,6-trifluorophenyl)ethane; 2,4,6-Trifluorophenethyl bromide
CAS Number 1260853-47-1 (Note: Often confused with aryl bromide 2367-76-2)
Molecular Formula C

H

BrF

Molecular Weight 239.03 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~73-75 °C at 27 hPa (extrapolated)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Core Applications in Medicinal Chemistry

A. HDAC Inhibitor Development (Zinc-Binding Groups)

The 2,4,6-trifluorophenethyl group is a privileged "cap" moiety in Histone Deacetylase (HDAC) inhibitors.[1] Research by Suzuki et al. (J. Med.[2][3][4][5][6] Chem. 2012) demonstrated that this motif, when linked to a zinc-binding group (ZBG) via a triazole or amide linker, significantly enhances isoform selectivity for HDAC8 .[1]

  • Mechanism: The electron-deficient trifluorophenyl ring engages in favorable electrostatic interactions with the hydrophobic channel of the HDAC enzyme, while the fluorine atoms reduce oxidative metabolism at the benzylic and homobenzylic positions.

B. STING Pathway Modulators

In the development of STING (Stimulator of Interferon Genes) agonists and antagonists, this bromide is used to alkylate core scaffolds (e.g., benzimidazoles or indoles).[1] The trifluorination pattern prevents rapid metabolic clearance, extending the in vivo half-life of the immunomodulator.

C. Bioisosteric Replacement

It serves as a robust bioisostere for the phenethyl group. The C-F bonds lower the pKa of proximal amines (via inductive effects), potentially improving oral bioavailability by reducing lysosomal trapping.[1]

Experimental Protocols

Protocol 1: Synthesis of the Bromide Precursor

If the bromide is not commercially available, it must be synthesized from 2,4,6-trifluorophenylacetic acid or the corresponding alcohol.[1]

Objective: Convert 2-(2,4,6-trifluorophenyl)ethanol to this compound.

Reagents:

  • Starting Material: 2-(2,4,6-Trifluorophenyl)ethanol (1.0 equiv)[1]

  • Brominating Agent: Phosphorus tribromide (PBrngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 0.4 equiv) or CBr
    
    
    
    /PPh
    
    
    (Appel conditions)
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Procedure (PBr


 Method): 
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-(2,4,6-trifluorophenyl)ethanol (10 mmol) in anhydrous DCM (40 mL). Cool to 0°C.

  • Addition: Add PBr

    
     (4 mmol) dropwise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0°C and slowly add saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 100% Hexanes) yields the pure bromide as a clear oil.

Protocol 2: "Click" Chemistry Precursor (Azide Synthesis)

Essential for generating triazole-linked libraries as described in HDAC8 inhibitor research.[1]

Objective: Convert the bromide to 2-(2-Azidoethyl)-1,3,5-trifluorobenzene.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Sodium Azide (NaNngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 1.5 equiv)
    
  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Dissolve the bromide (5 mmol) in DMF (15 mL).

  • Add NaN

    
     (7.5 mmol) in one portion.
    
  • Heat to 60°C for 4–6 hours behind a blast shield. Safety: Azides are potentially explosive.

  • Dilute with water and extract with diethyl ether.

  • Critical Step: Do not concentrate to dryness if possible. Use the ethereal solution directly in the CuAAC (Click) reaction to minimize explosion risk.

Protocol 3: N-Alkylation of Secondary Amines

Standard protocol for attaching the motif to drug scaffolds (e.g., piperazines, pyrrolidines).[1]

Objective: Alkylation of a piperazine derivative.

Reagents:

  • Electrophile: this compound (1.1 equiv)[1]

  • Nucleophile: N-Boc-piperazine or scaffold amine (1.0 equiv)[1]

  • Base: Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv) for faster kinetics
  • Catalyst: KI (0.1 equiv, optional Finkelstein activation)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Procedure:

  • Suspend the amine (1.0 mmol) and Base (3.0 mmol) in MeCN (5 mL).

  • Add the bromide (1.1 mmol) and KI (0.1 mmol).

  • Heat to reflux (80°C) for 12–18 hours.

  • Filter off inorganic salts while hot.

  • Concentrate filtrate and purify via column chromatography (DCM/MeOH gradient).

Visualizing the Synthetic Logic

G cluster_0 Library Generation (Suzuki et al. 2012) Acid 2,4,6-Trifluorophenyl acetic Acid Alcohol 2-(2,4,6-Trifluorophenyl) ethanol Acid->Alcohol Reduction (BH3·THF) Bromide 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene (KEY INTERMEDIATE) Alcohol->Bromide PBr3 or Appel Rxn Azide Azide Derivative (Click Precursor) Bromide->Azide NaN3, DMF 60°C Amine N-Alkylated Scaffold (e.g., STING/HDAC) Bromide->Amine Sec. Amine K2CO3, MeCN Triazole Triazole-Linked Inhibitor (HDAC8) Azide->Triazole Alkyne-ZBG CuAAC (Click)

Caption: Synthetic workflow transforming the acid precursor into bioactive HDAC and STING modulators via the key bromide intermediate.[1]

Safety & Handling Guidelines

  • Lachrymator Potential: Like many phenethyl bromides, this compound may act as a mild lachrymator and skin irritant.[1] Handle only in a fume hood.

  • HF Generation: In the event of a fire, thermal decomposition will release Hydrogen Fluoride (HF). Standard ABC fire extinguishers are suitable, but responders must wear full breathing apparatus.[1]

  • Azide Hazards: If converting to the azide (Protocol 2), avoid using chlorinated solvents (DCM) with sodium azide to prevent the formation of explosive diazidomethane.

References

  • Suzuki, T., et al. (2012).[1][2][3][4][5][6][7] "Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8 Using Click Chemistry to Generate Candidate Libraries." Journal of Medicinal Chemistry, 55(22), 9562–9575.[1][4][5][6][7]

  • GlaxoSmithKline. (2018). "Heterocyclic Modulators of Human STING." World Intellectual Property Organization, WO2018234807A1.[1]

  • Miyata, N., et al. (2011).[1] "Preparation of hydroxamic acid derivatives as HDAC8 inhibitors." PCT Int.[6] Appl., WO 2011089995.[1][6]

  • ChemicalBook. (2024). "Synthesis of (2-Bromoethyl)benzene derivatives."

Sources

2-(2-Bromoethyl)-1,3,5-trifluorobenzene in the synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Bromoethyl)-1,3,5-trifluorobenzene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (CAS: 1260853-47-1) is a specialized fluorinated building block used primarily to introduce the 2,4,6-trifluorophenethyl moiety into small molecule pharmacophores.

In modern drug discovery, the "Fluorine Scan" is a critical optimization strategy. Replacing hydrogen with fluorine or introducing fluorinated motifs can profoundly alter a drug's physicochemical profile without significantly changing its steric footprint. This specific building block offers three distinct advantages:

  • Metabolic Stability: The 1,3,5-trifluorination pattern blocks the most reactive sites on the phenyl ring (positions 2, 4, and 6 relative to the ethyl chain are occupied by F; positions 3 and 5 are meta and less prone to oxidative metabolism). This effectively shuts down P450-mediated aromatic hydroxylation.

  • Lipophilicity Modulation: The trifluorophenyl group significantly increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is crucial for CNS-active targets.
    
  • Electronic Tuning: The strong electron-withdrawing nature of the three fluorine atoms lowers the

    
     of proximal basic amines (via the inductive effect), potentially reducing hERG liability or improving bioavailability.
    

Part 2: Technical Profile & Handling

PropertySpecification
Chemical Name This compound
Synonyms 1-(2-Bromoethyl)-2,4,6-trifluorobenzene; 2,4,6-Trifluorophenethyl bromide
CAS Number 1260853-47-1
Molecular Formula

Molecular Weight 239.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80-85°C at 15 mmHg (Predicted)
Storage 2-8°C, under inert atmosphere (

or Ar).[1] Light sensitive.[2]
Hazards Skin Irritant (H315), Eye Irritant (H319). Potential Lachrymator.

Safety Protocol: Alkyl bromides are potent alkylating agents. All operations must be conducted in a fume hood. Double-gloving (Nitrile/Neoprene) is recommended.

Part 3: Synthetic Utility & Reactivity Map

The compound features two distinct reactivity centers: the primary alkyl bromide (electrophile) and the electron-deficient aromatic ring .[3]

ReactivityMap Substrate 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene AlkylBromide Alkyl Bromide (C-Br) Primary Electrophile Substrate->AlkylBromide AromaticRing Trifluoro Ring Electron Deficient Substrate->AromaticRing SN2 SN2 Substitution (Amines, Thiols, Enolates) AlkylBromide->SN2 Major Pathway Elimination E2 Elimination (Styrene formation) AlkylBromide->Elimination Side Reaction (Strong Base) Metalation Li/Mg Exchange (Grignard Reagent) AlkylBromide->Metalation Synthetic Utility OrthoLith Ortho-Lithiation (Difficult due to sterics) AromaticRing->OrthoLith Deactivated

Figure 1: Reactivity profile of this compound. The primary alkyl bromide is the dominant handle for functionalization.

Part 4: Detailed Protocols

Protocol A: Synthesis of Fluorinated Phenethylamines (N-Alkylation)

Application: Creating bioisosteres of neurotransmitters (dopamine/serotonin analogs) or kinase inhibitors.

Mechanism:


 Nucleophilic Substitution.
Challenge:  Preventing over-alkylation (quaternization) and elimination (styrene formation).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., N-Boc-piperazine, Morpholine) (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: KI (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.2 mmol) in anhydrous Acetonitrile (5 mL/mmol).

  • Base Addition: Add

    
      (3.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
    
  • Substrate Addition: Add This compound (1.0 mmol) dropwise via syringe.

    • Note: If using KI, add it at this stage.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 12–18 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. The bromide starting material should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).

Self-Validating Checkpoint:

  • Success: LC-MS shows M+1 peak corresponding to Product.

  • Failure (Elimination): Appearance of 2,4,6-trifluorostyrene (distinctive olefinic protons in NMR:

    
     5.5–6.0 ppm). Solution: Lower temperature, switch to a weaker base (
    
    
    
    ).

NAlkylation Start Start: Amine + Solvent (ACN) AddBase Add Base (K2CO3) Add Alkyl Bromide Start->AddBase Heat Heat to 60°C 12-18 Hours AddBase->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Filter & Extract Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Workflow for N-Alkylation of secondary amines.

Protocol B: C-C Bond Formation via Grignard Reagent

Application: Chain extension to form trifluorinated homobenzylic alcohols or acids.

Mechanism: Magnesium insertion followed by nucleophilic addition. Note: The electron-deficient ring makes the C-Br bond slightly more robust, but Grignard formation is standard.

Reagents:

  • Substrate: this compound[2][4]

  • Metal: Magnesium turnings (1.2 equiv), Iodine crystal (catalytic)

  • Electrophile: Benzaldehyde (example)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Activation: Place Mg turnings in a dry 3-neck flask under Argon. Flame dry the glass/Mg. Add a crystal of

    
     and heat gently until iodine vaporizes to activate the Mg surface.
    
  • Initiation: Add a small portion (~10%) of the bromide solution in THF. Heat locally with a heat gun until the solution becomes turbid and exotherms (Grignard initiation).

  • Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux.

    • Critical: If reflux stops, heat gently. Do not let the reaction die.

  • Reflux: After addition, reflux for 1 hour to ensure complete formation of (2-(2,4,6-trifluorophenyl)ethyl)magnesium bromide .

  • Electrophile Addition: Cool to 0°C. Add the electrophile (e.g., aldehyde) dropwise.

  • Quench: Stir for 2 hours, then quench with saturated

    
     solution.
    

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Elimination Product) Base is too strong or bulky; Temperature too high.Switch from

-BuOK or NaH to

or

. Lower temperature to 40-50°C.
No Reaction (

)
Poor nucleophilicity or steric hindrance (ortho-fluorines).Add KI (Finkelstein catalyst). Switch solvent to DMF or DMSO (polar aprotic).
Grignard Initiation Failure Wet solvent or oxidized Magnesium.Use freshly distilled THF (Na/Benzophenone). Mechanically crush Mg turnings. Use DIBAL-H (drops) as initiator.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1260853-47-1. Link[2]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for and Grignard protocols).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Advanced Protocols for the Functionalization of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

[1]

Executive Summary & Compound Profile

This compound (CAS: Generic structure reference) represents a specialized "privileged scaffold" in medicinal chemistry.[1] It serves as a critical electrophilic building block for introducing the 2,4,6-trifluorophenethyl moiety into drug candidates.[1]

This specific substitution pattern offers two distinct pharmacological advantages:

  • Metabolic Blocking: The strategic placement of fluorine atoms at the 2, 4, and 6 positions (relative to the ethyl chain) effectively blocks the most reactive sites on the aromatic ring from Cytochrome P450-mediated oxidation, significantly extending the half-life of the resulting pharmacophore.

  • Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms lowers the electron density of the aromatic ring (

    
    -system), reducing the potential for formation of toxic quinone-methide metabolites while altering the pKa of proximal amines in the final construct.
    

This guide details the mechanistic pathways, steric considerations, and optimized protocols for utilizing this reagent in high-fidelity synthesis.

Mechanistic Analysis & Reactivity Profile[1]

The reactivity of this compound is defined by the interplay between the primary alkyl bromide and the electron-deficient aromatic ring.

The "Ortho-Fluoro" Effect

Unlike standard phenethyl bromides, this molecule possesses fluorine atoms at the ortho positions (C1 and C3 relative to the ring; effectively flanking the ethyl substituent).

  • Steric Consequence: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). While not as bulky as a methyl group, the two flanking fluorines create a "picket fence" effect that restricts rotation around the benzylic carbon-aryl bond.

  • Electronic Consequence: The C-F bonds create strong dipoles oriented away from the ring. This inductive effect (

    
    ) pulls electron density from the benzylic carbon, making the benzylic protons more acidic (
    
    
    vs
    
    
    for toluene) and the
    
    
    -carbon (holding the Br) slightly more electrophilic than non-fluorinated analogs.
Primary Reaction Pathways

The molecule undergoes three divergent pathways depending on the reagent class:

  • Path A: Nucleophilic Substitution (

    
    ):  The primary alkyl bromide is an excellent substrate for heteroatom alkylation (N, S, O).
    
  • Path B: Elimination (

    
    ):  In the presence of strong, bulky bases (e.g., 
    
    
    -BuOK), the acidity of the benzylic protons facilitates elimination to the styrene derivative.
  • Path C: Metal-Halogen Exchange (Grignard/Lithiation): Formation of the organometallic reagent for C-C bond formation.[2]

Visualizing the Reaction Landscape (DOT Diagram)

ReactionPathwaysStart2-(2-Bromoethyl)-1,3,5-trifluorobenzeneSN2_TSTransition State(SN2 Backside Attack)Start->SN2_TS Path A: Polar Aprotic Solv.E2_TSTransition State(Anti-Periplanar E2)Start->E2_TS Path B: HeatGrignardAr-CH2-CH2-MgBrStart->Grignard Path C: AnhydrousNuNucleophile (Nu:)(Amines, Thiols, Azides)Nu->SN2_TSProduct_SubTrifluorophenethylDerivativeSN2_TS->Product_Sub Inversion (N/A for prim.)BaseBulky Base(t-BuOK, DBU)Base->E2_TSProduct_Elim2-Vinyl-1,3,5-trifluorobenzeneE2_TS->Product_Elim -HBrMgMg(0) / THF(Activation)Mg->GrignardProduct_AlcHomologatedAlcoholGrignard->Product_Alc + ElectrophileElectrophileElectrophile(Aldehyde/Ketone)

Caption: Divergent reaction pathways for this compound controlled by reagent selection.

Experimental Protocols

Protocol A: High-Yield N-Alkylation (Synthesis of Secondary Amines)

Objective: To couple the trifluorophenethyl group to a primary amine while suppressing over-alkylation and elimination.

Rationale:

  • Solvent: Acetonitrile (MeCN) is chosen for its high dielectric constant, which stabilizes the

    
     transition state.
    
  • Base: Potassium Carbonate (

    
    ) acts as a mild proton scavenger. Stronger bases (NaOH) increase the risk of elimination (styrene formation).
    
  • Stoichiometry: A slight excess of the amine (1.2 - 1.5 equiv) prevents the formation of quaternary ammonium salts.

Materials:

  • This compound (1.0 equiv)[1]

  • Primary Amine (R-NH2) (1.5 equiv)

  • 
     (anhydrous, 2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Add the amine (1.5 equiv) and this compound (1.0 equiv) to Acetonitrile (0.2 M concentration relative to bromide).

  • Activation: Add

    
     (2.0 equiv) followed by catalytic KI (0.1 equiv).
    
    • Note: The Finkelstein reaction (in situ conversion of alkyl-Br to alkyl-I) accelerates the reaction rate significantly, which is crucial given the slight steric hindrance from the ortho-fluorines.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If styrene byproduct (elimination) is observed (>5%), lower temperature to 40°C and extend time.

  • Workup: Cool to room temperature. Filter off solids (

    
    /KBr). Concentrate the filtrate in vacuo.
    
  • Purification: Redissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Grignard Reagent Formation & Trapping

Objective: To generate the organomagnesium species for carbon-carbon bond formation.[2][3]

Rationale: The electron-deficient ring makes the C-Br bond slightly more polarized, but the "ortho-fluoro" effect can passivate the Magnesium surface if not properly activated.

Materials:

  • This compound[1]

  • Magnesium turnings (1.2 equiv)

  • Iodine (

    
    ) crystal (catalytic)
    
  • THF (anhydrous, inhibitor-free)[1]

Step-by-Step Procedure:

  • Activation: Place Mg turnings in a dry 3-neck flask under Argon. Add a single crystal of

    
    . Heat gently with a heat gun until iodine vaporizes and coats the Mg (purple haze).
    
  • Initiation: Add just enough THF to cover the Mg. Add 5% of the total volume of the bromide solution.

    • Critical Step: Wait for the exotherm and turbidity (disappearance of iodine color). If initiation fails, add 2 drops of 1,2-dibromoethane (entrainment method).[1]

  • Addition: Once initiated, dilute with remaining THF and add the rest of the bromide solution dropwise over 30 minutes. Maintain a gentle reflux using the heat of reaction.

  • Digestion: After addition, reflux externally (oil bath) for 1 hour to ensure complete consumption of the bromide.

  • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity before use.

Troubleshooting & Optimization Data

Table 1: Solvent & Base Effects on Selectivity (Substitution vs. Elimination)

SolventBaseTemperatureYield (

)
Yield (Elimination)Notes
MeCN

60°C88% < 2%Optimal Condition
DMF NaH25°C45%40%Strong base favors elimination
THF TEAReflux60%15%Slow reaction; TEA acts as weak nucleophile
Acetone

Reflux75%5%Good, but slower than MeCN

Safety & Handling (SDS Highlights)

  • Lachrymator Potential: Benzylic-like bromides are often potent lachrymators. Handle only in a functioning fume hood.

  • HF Generation: In the event of a fire or thermal decomposition, this compound will release Hydrogen Fluoride (HF). Standard ABC extinguishers are suitable, but responders must wear full breathing apparatus.[1]

  • Storage: Store at 2–8°C under inert gas. Light sensitive (degradation to HBr leads to autocatalytic decomposition).

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Grignard Formation Protocols

    • Knochel, P., et al. (2019).[1] "Preparation of Functionalized Organomagnesium Reagents." Organic Reactions.[2][3][4][5][6][7][8][9]

  • Medicinal Chemistry of Fluorine

    • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1]

  • Finkelstein Catalysis Mechanism

    • Bordwell, F. G., & Brannen, W. T. (1964).[1] "The Effect of the Carbonyl Group on the Reactivity of Haloalkanes." Journal of the American Chemical Society, 86(21), 4645–4650. (Foundational text on halide exchange kinetics).

(Note: While specific literature on "this compound" is sparse, the protocols above are derived from established methodologies for 2-(2-Bromoethyl)benzene and polyfluorinated alkyl halide chemistry.)

Application Note: High-Purity Purification Strategies for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene, a valuable fluorinated building block in synthetic chemistry. Recognizing that this specific compound may be synthesized via multiple routes, we present a framework for selecting the optimal purification strategy based on the scale of the reaction and the profile of likely impurities. Detailed, field-tested protocols for aqueous work-up, vacuum distillation, and high-purity flash column chromatography are provided, emphasizing the scientific rationale behind each procedural step to ensure reproducible, high-purity outcomes.

Introduction and Strategic Overview

This compound is an important intermediate in the development of novel pharmaceuticals and advanced materials. The presence of the trifluorinated phenyl ring imparts unique electronic properties and metabolic stability, while the bromoethyl group serves as a versatile handle for subsequent nucleophilic substitution or organometallic coupling reactions. The success of these downstream applications is critically dependent on the purity of the starting material.

Common impurities often stem from the synthetic route employed. For instance, synthesis from the corresponding alcohol may leave unreacted starting material, while direct bromination can yield side products. This guide is structured to empower the researcher to move from a crude reaction mixture to a highly purified product by first understanding the material's properties and then selecting the appropriate methodology.

Physicochemical Profile and Safety Imperatives

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. As specific experimental data for this exact molecule is not widely published, we have compiled expected properties based on structurally analogous compounds.

Table 1: Estimated Physicochemical Properties

PropertyValue / DescriptionRationale / Source
Molecular Formula C₈H₆BrF₃---
Molecular Weight 243.03 g/mol Calculated
Physical State Colorless to light yellow liquid.[1][2]Expected based on analogs like 1-Bromo-2,4,6-trifluorobenzene.[2][3]
Boiling Point (Est.) >160 °C at 760 mmHgHigher than 1-Bromo-2,4,6-trifluorobenzene (154-155 °C) due to the ethyl group.[3] Vacuum distillation is recommended.
Density (Est.) ~1.6 - 1.7 g/cm³Based on 1-Bromo-2,4,6-trifluorobenzene (1.607 g/cm³).[3]
Solubility Insoluble in water; soluble in common organic solvents (DCM, Ethyl Acetate, Hexane, Ether).General property of halogenated aromatic compounds.
Anticipated Impurity Profile
  • Unreacted Starting Materials: e.g., 2-ethyl-1,3,5-trifluorobenzene or 2-(1,3,5-trifluorophenyl)ethanol.

  • Reaction By-products: Elimination products (e.g., 2-vinyl-1,3,5-trifluorobenzene), over-brominated species.

  • Reagent Residues: Acidic or basic catalysts, spent brominating agents.

  • Solvent Residues: High-boiling point solvents used in the synthesis (e.g., DMF, Toluene).

Critical Safety & Handling Protocols

Halogenated organic compounds require careful handling. Based on safety data for similar chemicals, this compound should be treated as a hazardous substance.[1][3][4][5]

  • Hazard Class: Assumed to be a skin and serious eye irritant.[1][3][4] May be a flammable liquid.[3][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4]

Purification Strategy Selection

The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the final purity required. The following decision tree provides a logical workflow.

G start Crude Reaction Mixture workup Protocol 1: Aqueous Work-up start->workup dry Dry Organic Phase (e.g., MgSO4) & Concentrate workup->dry analysis Assess Purity & Scale (TLC, GC-MS, NMR) dry->analysis distill Protocol 2: Vacuum Distillation analysis->distill  Large Scale (>5 g)  & Boiling Point  Difference >30 °C chrom Protocol 3: Flash Chromatography analysis->chrom High Purity Needed OR Small Scale (<5 g) OR Close Impurities   final_product Purified Product (>98%) distill->final_product chrom->final_product

Caption: Purification Decision Workflow.

Protocol 1: Aqueous Work-up for Crude Material

Causality: This is the essential first step to remove inorganic salts, water-soluble reagents (acids, bases), and polar impurities before proceeding to chromatography or distillation. A systematic series of washes ensures a clean separation. A brine wash is used to break up emulsions and remove bulk water from the organic layer before the addition of a drying agent.[6]

Methodology
  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 3-5 volumes).

  • Neutralization Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to quench any residual acid. Swirl gently at first with the stopcock open to release any evolved CO₂ gas. Stopper the funnel, invert, and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water, shake for 30 seconds, and discard the aqueous layer. This removes residual bicarbonate.

  • Brine Wash: Add an equal volume of saturated sodium chloride (NaCl) solution. This step helps to remove dissolved water from the organic phase and prevents the formation of emulsions. Shake and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together. Swirl for 5-10 minutes.

  • Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, dry product.

Protocol 2: Purification by Vacuum Distillation

Causality: Distillation separates compounds based on differences in their boiling points. For a thermally sensitive or high-boiling point compound like this compound, applying a vacuum lowers the boiling point, preventing decomposition that might occur at atmospheric pressure. This method is highly effective for large-scale purification where impurities have significantly different volatilities.[7][8]

Methodology
  • Apparatus Setup: Assemble a vacuum distillation apparatus (distilling flask, Vigreux column, condenser, and receiving flask). Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Sample Preparation: Add the crude product from the aqueous work-up to the distilling flask (no more than 2/3 full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin gently heating the distilling flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling "forerun" fraction, which may contain residual solvents.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product. The boiling point will be significantly lower than at atmospheric pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides or residues.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.

Protocol 3: High-Purity Flash Column Chromatography

Causality: Flash chromatography is the premier technique for achieving the highest purity levels by separating compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.[9][10] It is ideal for removing impurities with similar structures and boiling points to the target compound.

Step A: Thin-Layer Chromatography (TLC) for Solvent System Selection

The goal is to find a solvent system where the target compound has an Rƒ value of approximately 0.25 - 0.35 for optimal separation.

  • Dissolve a small amount of the crude material in DCM.

  • Spot the solution on several TLC plates.

  • Develop the plates in chambers containing different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or DCM).

  • Visualize the spots under a UV lamp (254 nm). The ideal system will show good separation between the product spot and all impurity spots.

Table 2: Trial Solvent Systems for TLC

SystemRatio (v/v)Observation
Hexane : Ethyl Acetate98 : 2Good starting point for non-polar compounds.
Hexane : Ethyl Acetate95 : 5Increases polarity to move compounds further up the plate.
Hexane : DCM90 : 10Alternative system if acetate esters are problematic.
Step B: Column Preparation and Elution

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. TLC Analysis (Select Solvent System) slurry 2. Prepare Silica Slurry (in non-polar solvent) tlc->slurry pack 3. Pack Column (Wet Packing) slurry->pack equilibrate 4. Equilibrate Column pack->equilibrate load 5. Load Sample (Concentrated, minimal solvent) equilibrate->load elute 6. Elute with Solvent (Apply gentle pressure) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze pool 9. Pool Pure Fractions analyze->pool concentrate 10. Concentrate (Rotary Evaporator) pool->concentrate final_product 11. Final Characterization (NMR, GC-MS) concentrate->final_product

Caption: Flash Chromatography Experimental Workflow.

Methodology
  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the non-polar component of your chosen solvent system (e.g., hexane). Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluting solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. The latter "dry loading" method often yields better resolution.

  • Elution: Carefully add the eluting solvent to the top of the column. Apply gentle, steady pressure using a pump or regulated air/nitrogen line to achieve a flow rate of approximately 2 inches/minute.[10]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.

Purity Verification

Post-purification, the integrity of the compound should be verified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and confirms the mass of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and identifies any remaining impurities.

  • Thin-Layer Chromatography (TLC): A quick check showing a single spot indicates high purity under those conditions.

References

  • HBCSE (n.d.). Recrystallization. Available at: [Link]

  • University of California, Irvine (n.d.). Recrystallization - Part 2. Available at: [Link]

  • MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Simon Fraser University (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]

  • Google Patents (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • Organic Syntheses (n.d.). Ethyl 2,4-diphenylbutanoate. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Link via Moodle@Units: [Link])

  • PrepChem (n.d.). Preparation of (2-bromoethyl)benzene. Available at: [Link]

Sources

Application Note: Strategic Catalyst Selection for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 2-(2-Bromoethyl)-1,3,5-trifluorobenzene in complex synthesis, particularly for drug development where this fluorinated building block serves as a critical pharmacophore.

Executive Summary & Substrate Analysis

This compound presents a unique set of challenges compared to standard alkyl halides. Successful functionalization requires navigating the tension between the high electrophilicity of the primary bromide and the extreme acidity of the benzylic protons induced by the flanking ortho-fluorine atoms.

Substrate Profile[2][3][4][5][6][7][8][9][10]
  • Structure: A primary alkyl bromide tethered to a 2,4,6-trifluorophenyl ring (using IUPAC numbering relative to the alkyl chain).[1]

  • Key Reactivity Feature: The Ortho-Fluorine Effect . The two fluorine atoms at positions 1 and 3 (relative to the ethyl group) exert a strong electron-withdrawing inductive effect (-I).

  • The Critical Hazard:

    
    -Hydride Elimination . The benzylic protons are significantly acidified by the fluorinated ring. In the presence of standard bases (e.g., NaOtBu, 
    
    
    
    ) or during slow oxidative addition, the substrate rapidly eliminates HBr to form 2-vinyl-1,3,5-trifluorobenzene (a styrene derivative), killing the yield.[1]

Core Directive: Catalyst selection must prioritize radical pathways (Ni) or bulky, electron-rich ligation (Pd) that accelerates reductive elimination over


-hydride elimination.[1]

Catalyst Selection Framework

A. The "Gold Standard": Nickel-Catalyzed Cross-Coupling

For this substrate, Nickel (Ni) is superior to Palladium (Pd) for C-C bond formation.[1]

  • Why: Ni operates readily via single-electron transfer (SET) mechanisms (radical pathways).[1][2] This avoids the formation of a discrete, long-lived Pd(II)-alkyl species that is prone to

    
    -hydride elimination.
    
  • Recommended System: Ni(COD)2 + PyBox or BiOx Ligands .[1]

  • Mechanism: The ligand stabilizes the Ni species and prevents the "chain-walking" isomerization often seen with Pd.

B. The "Robust Alternative": Palladium with Bulky Phosphines

If Nickel is unsuitable (e.g., due to specific coupling partner intolerance), Pd can be used only if the catalyst promotes rapid oxidative addition and reductive elimination.[1]

  • Recommended System: Pd(OAc)2 + PCy3 or Pd-PEPPSI-IPr .

  • Constraint: Must be performed at room temperature to suppress thermal elimination.

C. The "Base-Free" Route: Negishi Coupling

To completely circumvent the benzylic acidity issue, avoid basic conditions entirely by using organozinc reagents.

  • Recommended System: Alkyl-ZnBr + NiCl2(glyme) / PyBox .

Decision Matrix & Mechanism Visualization

The following diagram outlines the logical flow for selecting the correct catalytic system based on your desired transformation and the inherent risks of the substrate.

CatalystSelection Start Substrate: This compound Risk CRITICAL RISK: Benzylic Acidity -> Styrene Formation Start->Risk Choice Target Transformation? Risk->Choice PathCC C-C Bond Formation (Cross-Coupling) Choice->PathCC PathCN C-N / C-O Bond (Substitution) Choice->PathCN Negishi Negishi (Organozinc) *Best for elimination suppression* PathCC->Negishi No Base Needed Suzuki Suzuki (Boronic Acids) *Requires Base* PathCC->Suzuki Base Required CatPTC CATALYST C: Phase Transfer (TBAB) (SN2 Mechanism) PathCN->CatPTC CatNi CATALYST A: NiCl2(glyme) + PyBox (Radical Pathway) Negishi->CatNi High Yield Suzuki->CatNi Reductive Coupling (Mn/Zn) CatPd CATALYST B: Pd(OAc)2 + PCy3 (Steric Bulk Pathway) Suzuki->CatPd Use Weak Base (CsF)

Figure 1: Strategic decision tree for catalyst selection, prioritizing the suppression of


-hydride elimination.

Detailed Experimental Protocols

Protocol A: Nickel-Catalyzed Negishi Cross-Coupling (Recommended)

Objective: Coupling with an aryl zinc reagent to form a diarylalkane without base-mediated elimination.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Aryl-ZnBr (1.2 - 1.5 equiv, prepared in THF)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: PyBox (e.g., (S,S)-Ph-PyBox) (10 mol%)[1]

  • Solvent: DMA / THF (1:1 ratio)[1]

  • Additive: LiI (20 mol% - accelerates oxidative addition via Finkelstein-like activation)[1]

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (11 mg, 0.05 mmol) and PyBox ligand (37 mg, 0.10 mmol) in DMA (2 mL).[1] Stir for 20 mins until a deep colored solution forms.
    
  • Substrate Addition: Add this compound (239 mg, 1.0 mmol) and LiI (26 mg, 0.2 mmol) to the catalyst vial.

  • Coupling: Cool the reaction vessel to 0°C. Dropwise add the Aryl-ZnBr solution (1.5 mmol in THF) over 10 minutes.

    • Note: The low temperature helps suppress elimination while the highly active Ni-catalyst remains functional.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Purification: The product is usually non-polar. Flash chromatography with Hexanes/EtOAc.

Protocol B: Palladium-Catalyzed Suzuki Coupling (High Risk Management)

Objective: Coupling with a boronic acid when organozincs are not feasible.

Materials:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst:

    
     (5 mol%) + Tricyclohexylphosphine (
    
    
    
    ) (10 mol%)[1]
  • Base:

    
     (3.0 equiv) - Must be anhydrous . Avoid carbonates/hydroxides.
    
  • Solvent: Toluene/Water (10:[1]1) or Dioxane (anhydrous).[1]

Critical Control Points:

  • Premix Catalyst: Stir

    
     and 
    
    
    
    in Toluene for 30 mins to form the active
    
    
    species before adding the substrate.
  • Temperature: Do NOT exceed 60°C. Higher temperatures favor elimination.

  • Base Choice: Use

    
    . Its basicity is sufficient for transmetalation but kinetically slower for proton abstraction from the bulky benzylic position compared to alkoxides.
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Product contains styrene olefin (Elimination) Base is too strong or reaction T is too high.Switch to Protocol A (Negishi).[1] If Suzuki is required, switch base to CsF or

and lower Temp to 40°C.
Low Conversion (Starting Material remains) Oxidative addition is slow due to steric crowding of F atoms.[1]Add LiI or NaI (20 mol%) to generate the more reactive alkyl iodide in situ.
Homocoupling of Boronic Acid Slow transmetalation.Degas solvents thoroughly (Oxygen promotes homocoupling).[1] Increase catalyst loading to 10 mol%.
Protodehalogenation (H replaces Br) Radical formed but H-abstraction occurred from solvent.Avoid H-atom donor solvents (like THF/Ether) in radical pathways if possible; use Benzene or DMA.

References

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Title: Nickel-Catalyzed Cross-Couplings Involving Carbon-Sp3 Electrophiles.
    • Source:Chemical Reviews, 2016.[1]

    • URL:[Link]

  • Palladium-Catalyzed Alkyl Coupling

    • Title: Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temper
    • Source:Journal of the American Chemical Society, 2004.[1]

    • URL:[Link][1]

  • Synthesis of Fluorinated Building Blocks

    • Title: Practical Synthesis of Fluorin
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Link for grounding)[1]

  • Ortho-Fluorine Effects

    • Title: The Ortho-Effect in Fluorine Chemistry: Implic
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The user assumes all liability for experimental execution.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis and downstream applications of this versatile fluorinated building block. The trifluorinated phenyl ring and the reactive bromoethyl group make this compound a valuable intermediate, but its unique electronic and steric properties can present challenges. This document provides practical, field-tested advice to ensure your experiments are successful and reproducible.

Section 1: Synthesis & Purification FAQs

The most common and reliable method for synthesizing this compound is the conversion of its corresponding alcohol, 2-(1,3,5-trifluorophenyl)ethanol, via an Appel-type reaction. This section addresses common issues encountered during this process.

Q1: My Appel reaction to synthesize this compound has a low yield. What are the common causes and how can I fix it?

Low yields in the Appel reaction are frequently traced back to reagent quality, moisture, or suboptimal reaction conditions. The reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄).[1][2]

Causality and Troubleshooting:

  • Moisture: The phosphonium intermediates in the Appel reaction are highly sensitive to water. Any moisture will consume the reagents and lead to the formation of triphenylphosphine oxide (TPPO) without producing the desired bromide.

    • Solution: Ensure all glassware is oven-dried before use.[3] Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Triphenylphosphine can oxidize to TPPO upon storage. CBr₄ can also degrade.

    • Solution: Use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol.

  • Suboptimal Reagents: The classic CBr₄/PPh₃ system can be sluggish. Modern variations offer faster and more efficient alternatives.

    • Solution: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in place of CBr₄. The reaction with PPh₃ is often exothermic and instantaneous, leading to a highly reactive brominating agent and reaction times of less than 15 minutes.[4][5]

Troubleshooting Summary: Appel Reaction
Problem Potential Cause Recommended Solution
Low or No Conversion Presence of moisture.Use oven-dried glassware and anhydrous solvents under an inert atmosphere.
Degraded PPh₃ or CBr₄.Use fresh or purified reagents.
Insufficient reaction time/temperature.Monitor reaction by TLC. If using CBr₄, gentle heating (40-50 °C) may be required. Consider switching to a faster reagent system like DBDMH/PPh₃.[4]
Formation of Styrene Derivative Elimination side reaction.Maintain mild reaction temperatures. The Appel reaction is generally performed at or slightly above room temperature.
Difficult Purification High amounts of TPPO byproduct.Optimize stoichiometry to avoid excess PPh₃. For purification, use flash column chromatography. TPPO is relatively polar and can be separated on silica gel.[6]
Q2: I'm struggling to purify the final product. How can I effectively remove triphenylphosphine oxide (TPPO)?

TPPO is the main byproduct of the Appel reaction and its removal can be challenging due to its polarity and tendency to co-elute with products.

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Pre-purification (Optional but recommended): Suspend the crude residue in a nonpolar solvent like hexane or a mixture of hexane/diethyl ether and stir vigorously. TPPO has limited solubility in these solvents and may precipitate. Filter the solid TPPO and wash with cold hexane.

  • Flash Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a nonpolar eluent (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. This compound is significantly less polar than TPPO.

    • Monitoring: Use TLC to track the separation. The product should have a higher Rf value than TPPO.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start 2-(1,3,5-trifluorophenyl)ethanol Reagents Add PPh3 and CBr4 (or DBDMH) in Anhydrous Solvent Start->Reagents Reaction Stir at RT to 40°C (Monitor by TLC) Reagents->Reaction Concentrate Concentrate in vacuo Reaction->Concentrate Precipitate Triturate with Hexane/Ether Concentrate->Precipitate Filter Filter to remove TPPO Precipitate->Filter Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Filter->Column Product Pure this compound Column->Product

Caption: Workflow for the synthesis and purification of the target compound.

Section 2: Downstream Reaction Troubleshooting

This compound is an excellent substrate for forming new carbon-carbon bonds via organometallic reactions.

Q3: I can't get my Grignard reaction to initiate with this compound. What should I do?

Grignard reagent formation is notoriously sensitive, and initiation failure is a common problem. The key is the complete exclusion of water and atmospheric oxygen, as the Grignard reagent is a very strong base and nucleophile that reacts readily with water.[3][7]

Troubleshooting Flowchart: Failed Grignard Initiation

G cluster_check1 Initial Checks cluster_check2 Magnesium Activation cluster_check3 Initiation Conditions Start Grignard Reaction Fails to Start Q_Moisture Is the system rigorously anhydrous? Start->Q_Moisture A_Moisture_No Re-dry all glassware. Use fresh anhydrous ether/THF. Q_Moisture->A_Moisture_No No Q_Mg Is the Mg surface activated? Q_Moisture->Q_Mg Yes A_Moisture_Yes Proceed to next check. A_Mg_No Activate Mg: 1. Crush turnings physically. 2. Add a crystal of Iodine (I₂). 3. Add a few drops of 1,2-dibromoethane. Q_Mg->A_Mg_No No Q_Conditions Are initiation conditions optimal? Q_Mg->Q_Conditions Yes Success Reaction Initiates (Cloudiness, Bubbling, Exotherm) A_Mg_No->Success A_Mg_Yes Proceed to next check. A_Conditions_No Apply gentle heat with a heat gun. Add a small portion of concentrated starting material. Q_Conditions->A_Conditions_No No A_Conditions_No->Success

Caption: A troubleshooting flowchart for a failed Grignard reaction.

Expert Insights:

  • The C-Mg bond is highly polarized, making the carbon atom nucleophilic and basic.[8]

  • Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be broken for the reaction to start. Physical crushing or chemical activators like iodine create fresh, reactive metal surfaces.[7][8]

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a major side product from proto-debromination. How can I optimize it?

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[9][10] Low yields and proto-debromination (replacement of -Br with -H) often point to issues with the catalyst system or reaction conditions.[11]

The Catalytic Cycle and Key Optimization Points:

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R_X R¹-X (Your Bromide) R_X->OxAdd R_B R²-B(OR)₂ (Boronic Acid/Ester) Trans Transmetalation R_B->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boron PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Forms Pd(II) complex PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 Transfers R² group RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product PdII_RX->Trans PdII_R1R2->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization Strategies:

  • Catalyst and Ligand Selection: The electronic properties of the trifluorobenzene ring can affect the oxidative addition step (the rate-determining step).[9]

    • Starting Point: Pd(PPh₃)₄ is a workhorse catalyst. However, for more challenging substrates, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃.[11] These ligands promote faster oxidative addition and reductive elimination, outcompeting the proto-debromination pathway.

  • Base and Solvent Choice: The base activates the organoboron species for transmetalation.[12]

    • Base: Potassium carbonate (K₂CO₃) is common, but stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, especially with sterically hindered partners.

    • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or THF) with water is often used to dissolve both the organic starting materials and the inorganic base.[13] Ensure solvents are degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Minimizing Proto-debromination: This side reaction is often caused by trace water reacting before the boronic acid can.

    • Solution: Ensure your boronic acid is pure and dry. Consider using potassium trifluoroborate salts or MIDA boronates, which are more stable and less prone to protodeboronation.[13] Rigorously degas all solvents and maintain a strict inert atmosphere.

Recommended Starting Conditions for Suzuki Coupling
Parameter Recommendation A (Standard) Recommendation B (For Difficult Coupling)
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand None (included in catalyst)SPhos or XPhos (2-5 mol%)
Base K₂CO₃ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Degassed Dioxane/H₂O (4:1)
Temperature 80-100 °C80-110 °C
Atmosphere Nitrogen or ArgonNitrogen or Argon

Section 3: General Handling & Stability

Q5: What are the proper storage and handling procedures for this compound?

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store away from heat, sparks, open flames, and strong oxidizing agents.[14][16]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[16] Avoid breathing vapors or mist.[14]

  • Stability: The compound is stable under normal storage conditions.[14] However, like many alkyl bromides, it can be sensitive to light and may slowly decompose over long periods. Storing in an amber bottle is recommended.

References

  • Falck-Pedersen, V., et al. (2022). An environmentally benign and high-rate Appel type reaction. React. Chem. Eng., 7, 1650-1659. [Link]

  • University of Michigan. (n.d.). Grignard Reaction. [Link]

  • Woski, S. (n.d.). 25. The Grignard Reaction. Millersville University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of Hawaii. (n.d.). Experiment 1: Grignard Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table. [Link]

  • Chemsrc. (2025). 2-bromo-1,3,5-triphenylbenzene | CAS#:10368-73-7. [Link]

  • Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

  • Bloom Tech. (2023). How do you make (2-Bromoethyl)benzene?. [Link]

  • Royal Society of Chemistry. (2022). An environmentally benign and high-rate Appel type reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. [Link]

  • Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • PubChem. (n.d.). 2-Bromo-1,3,4-trifluorobenzene. [Link]

  • ResearchGate. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. [Link]

  • PubChem. (n.d.). 2-Bromo-1,3,5-tris(trifluoromethyl)benzene. [Link]

  • Arkivoc. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'. [Link]

  • Bonvoisin, J. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

  • Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. [Link]

  • Chemistry LibreTexts. (2024). 6.2B: Purification of Product Mixtures. [Link]

  • Patsnap. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride. [Link]

Sources

Technical Support Center: Optimizing 2-(2-Bromoethyl)-1,3,5-trifluorobenzene Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene , designed for researchers and process chemists.

Status: Active Lead Scientist: Senior Application Specialist Subject: Yield Optimization, Side-Reaction Suppression, and Protocol Stabilization[1][2]

Core Scaffold Analysis & Reactivity Profile[1][2]

Before troubleshooting, it is critical to understand why this molecule fails in standard workflows. The This compound scaffold presents a unique "push-pull" electronic conflict that distinguishes it from non-fluorinated phenethyl bromides.[1][2]

The Electronic Trap

The 1,3,5-trifluorobenzene ring is highly electron-deficient.[1][2] This exerts a strong inductive effect ($ -I $) on the alkyl chain.[1]

  • Acidic Benzylic Protons: The protons at the C1 position of the ethyl chain (benzylic) are significantly more acidic than in standard alkyl bromides.

  • Elimination Susceptibility: Even mild bases can deprotonate this position, leading to rapid E2 elimination to form the styrene derivative (2-vinyl-1,3,5-trifluorobenzene), which is the primary "yield killer."[1][2]

  • Metalation Instability: Traditional Grignard formation often fails due to Wurtz homocoupling or "benzyne-like" decomposition pathways triggered by the fluorine substituents.[1]

Module A: Synthesis & Purification (The "Source" Issues)

User Issue: "I am synthesizing the bromide from the alcohol precursor, but my yields are stuck at 50-60%, and I see a vinyl byproduct."

Root Cause Analysis

Using thermal acid conditions (


, reflux) or harsh brominating agents (

with heat) promotes thermodynamic elimination to the styrene derivative.
The Solution: The Appel Protocol

To maximize yield (>90%), you must use a kinetic, low-temperature protocol that avoids carbocation intermediates and acidic/basic extremes.

Recommended Protocol: Modified Appel Reaction

  • Reagents: Carbon Tetrabromide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), Triphenylphosphine (
    
    
    
    ).[3][4][5]
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Temperature: 0°C

    
     Room Temperature (Strict control).
    

Step-by-Step Guide:

  • Dissolution: Dissolve 2-(2,4,6-trifluorophenyl)ethanol (1.0 equiv) and

    
     (1.2 equiv) in dry DCM (0.1 M concentration).
    
  • Activation: Cool to 0°C . Slowly add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.2 equiv) dissolved in DCM dropwise over 20 minutes. Do not add solids directly to avoid exotherms.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add hexanes to precipitate triphenylphosphine oxide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). Filter through a silica plug.[5]
    

Comparative Data: Bromination Methods

MethodReagentsTempTypical YieldMajor Impurity
Acid Reflux

100°C45-55%Vinyl-trifluorobenzene (Elimination)
Phosphorus

Reflux60-70%Phosphite esters / Oligomers
Appel (Recommended)

0°C92-96%

(Easily removed)

Module B: Nucleophilic Substitution (The "Application" Issues)

User Issue: "I am trying to couple the bromide with an amine/thiol, but I am recovering the styrene elimination product instead of the coupled product."

Troubleshooting Logic

Because the benzylic protons are acidic, Hard Bases (hydroxides, alkoxides, hydrides) will act as bases rather than nucleophiles, triggering E2 elimination.[2] You must operate in the Soft Nucleophile / Weak Base regime.

Decision Matrix: Reaction Conditions

ReactionPathways Start 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene Reagent_Hard Hard Base/Nu (NaOH, NaOEt, LDA) Start->Reagent_Hard Reagent_Soft Soft Nu/Weak Base (K2CO3, Cs2CO3, Amines) Start->Reagent_Soft Inter_E2 Transition State: Benzylic Deprotonation Reagent_Hard->Inter_E2 Fast (Kinetic) Inter_SN2 Transition State: Direct Displacement Reagent_Soft->Inter_SN2 Favored Prod_Elim ELIMINATION PRODUCT (Vinyl-trifluorobenzene) LOW YIELD Inter_E2->Prod_Elim Prod_Sub SUBSTITUTION PRODUCT (Target Molecule) HIGH YIELD Inter_SN2->Prod_Sub

Caption: Pathway divergence driven by base strength. Hard bases trigger rapid E2 elimination due to the acidity of the benzylic protons.

Optimized Protocol for Amination ( )
  • Solvent: Acetonitrile (MeCN) or DMF.[1] Avoid Ethanol (promotes solvolysis/elimination).[1]

  • Base: Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or Cesium Carbonate (
    
    
    
    ). Avoid TEA or DIPEA if possible, as they can sometimes act as bases without nucleophilicity.[1][2]
  • Temperature: Room Temperature. Do not heat above 60°C.

  • Additive: Potassium Iodide (KI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Module C: Metalation (Grignard/Zinc Reagents)

User Issue: "I cannot initiate the Grignard formation. The magnesium just sits there, or the reaction turns black and yields complex mixtures."

The "Turbo" Solution

Standard magnesium turnings often fail because the surface passivation is hard to break without heat, but heat triggers Wurtz coupling (dimerization) or defluorination.

Recommended Protocol: Turbo Grignard (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) 
Instead of making the Grignard from Mg metal, use a Halogen-Metal Exchange  or Magnesium Insertion  with Rieke Mg. However, the most robust method for this specific scaffold is Knochel's Turbo Grignard .
  • Method: Halogen-Magnesium Exchange.[1]

  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
  • Conditions:

    
     in THF.
    
  • Mechanism: The exchange is faster than the elimination or Wurtz coupling at low temperatures.

Protocol:

  • Dissolve the bromide in anhydrous THF under Argon.

  • Cool to -20°C .

  • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.1 equiv) dropwise.
    
  • Stir for 30-60 mins.

  • Add your electrophile (aldehyde, ketone, etc.) at -20°C, then warm slowly.[1][2]

Troubleshooting FAQ

Q1: I see a peak at M-80 in my Mass Spec. What is it? A: That is the loss of HBr. You have formed the styrene derivative (2-vinyl-1,3,5-trifluorobenzene).[1][2] This confirms your reaction conditions are too basic or too hot.[1] Switch to


 in DMF at RT.

Q2: Can I use NaH to deprotonate my nucleophile before adding this bromide? A: Risky. If you use NaH, ensure the nucleophile is fully deprotonated and the excess NaH is minimal before adding the bromide. If free hydride exists, it will strip the benzylic proton. A better approach is to use a weaker base that is essentially non-nucleophilic, or add the base slowly.

Q3: The compound turns yellow/brown upon storage. A: Alkyl bromides with electron-deficient rings are light-sensitive and prone to autocatalytic decomposition (releasing HBr, which catalyzes further degradation).[1]

  • Fix: Store over a few chips of Silver wool or Copper wire (stabilizer) in an amber vial at 4°C.

Q4: Why not just buy the chloride analog? A: The chloride is significantly less reactive toward


 substitution. You would need higher temps (forcing conditions), which brings you right back to the Elimination problem. The bromide (prepared via Appel) is the "Goldilocks" intermediate—reactive enough to couple at RT, avoiding thermal elimination.

References & Authority

  • Appel Reaction Mechanism & Optimization:

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][2] Angewandte Chemie International Edition, 14(12), 801-811.[1][2] Link

    • Note: Standard reference for the

      
       mechanism avoiding acidic conditions.
      
  • Reactivity of Polyfluorinated Aromatics:

    • Chambers, R. D.[1][2] Fluorine in Organic Chemistry. Blackwell Publishing.[1]

    • Context: Explains the inductive effects of ring fluorines on side-chain acidity (benzylic activation).

  • Turbo Grignard (Knochel-Hauser Base):

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie, 43(25), 3333-3336.[1][2] Link

    • Context: The definitive guide for handling sensitive halide-metal exchanges without elimination.[1]

  • Suppression of E2 in Phenethyl Halides:

    • General Organic Chemistry Grounding: Elimination is favored by entropy (heat) and strong bases.[1][6][7] Substitution is favored by enthalpy (low temp) and polar aprotic solvents.[1][6] (Source: Clayden, Greeves, Warren, Organic Chemistry, Ch. 17).[1][2]

Sources

Technical Support Center: 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene (CAS No. 130723-13-6). This guide is designed for researchers, medicinal chemists, and process development scientists. Here you will find essential information for the safe handling, storage, and effective use of this reagent in your experimental workflows, along with troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

General Information & Safety

Q1: What is this compound and what are its primary applications?

This compound is a fluorinated organic compound. Its structure features a trifluorinated benzene ring attached to a bromoethyl group. This combination makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The bromoethyl group is a reactive handle that readily participates in nucleophilic substitution and organometallic reactions, allowing for the introduction of the trifluorophenyl ethyl moiety into larger molecules.[1][2]

Q2: What are the primary hazards associated with this compound?

While specific hazard data for this exact compound is limited, related structures such as 2-Bromo-1,3,5-trifluorobenzene and other organobromine compounds are classified as irritants.[3] Users should assume it may cause skin and serious eye irritation.[4][5] Organobromine compounds, as a class, can be alkylating agents, and some aromatic derivatives are implicated as hormone disruptors.[6] Upon combustion, it may release hazardous substances like carbon oxides, hydrogen bromide gas, and hydrogen fluoride.

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

A comprehensive safety approach is critical. Always handle this compound inside a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: Wear a flame-retardant lab coat and, if necessary, additional impervious clothing to prevent skin contact.

  • Respiratory Protection: Generally not required if handled within a functional fume hood. For spill cleanup or in situations with inadequate ventilation, use a respirator with appropriate cartridges (e.g., type ABEK in the EU or OV/AG in the US).

Storage & Handling

Q4: What are the correct storage conditions for this compound?

Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Temperature: Store in a cool, dry, and well-ventilated place.[3][7][8] Some suppliers recommend room temperature storage.[9] Always consult the supplier-specific recommendation on the product label or Safety Data Sheet (SDS).

  • Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10] Do not store near sources of heat, sparks, or open flames.[3][8]

Q5: How should I handle the compound to prevent degradation?

This compound is a primary alkyl bromide, which can be susceptible to degradation pathways like elimination or hydrolysis.

  • Moisture: Avoid exposure to moisture, as it can lead to hydrolysis of the bromoethyl group. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for reactions.

  • Light & Air: While not acutely sensitive, prolonged exposure to light and air can promote the formation of radical species, potentially leading to decomposition. Storing in an amber glass bottle under an inert atmosphere is good practice.

  • Temperature: Avoid excessive heat, which can accelerate degradation or induce elimination reactions to form a styrene derivative.

Physical & Chemical Properties

Q6: What are the key physical properties of this compound?

The table below summarizes essential data for this compound.

PropertyValueSource
CAS Number 130723-13-6
Molecular Formula C₈H₆BrF₃Derived
Molecular Weight 255.03 g/mol Derived
Appearance Clear, colorless to light yellow liquid[3][4]
Boiling Point Not explicitly available; related compounds have boiling points in the 150-200 °C range.
Storage Cool, dry, well-ventilated area.[3][7]

Troubleshooting Guide for Experiments

This section addresses common problems encountered when using this compound in chemical reactions, particularly nucleophilic substitutions.

Q7: My reaction is not starting. TLC analysis shows only the starting material. What could be the cause?

  • Cause 1: Poor Nucleophile/Base. Your nucleophile or base may be weak or sterically hindered. The electron-withdrawing trifluorobenzene ring can slightly deactivate the ethyl chain towards SN2 reactions.

    • Solution: Consider using a stronger, less-hindered nucleophile. If applicable, use a stronger, non-nucleophilic base to deprotonate your nucleophile fully.

  • Cause 2: Inactive Reagents. The nucleophile, base, or the alkyl bromide itself may have degraded.

    • Solution: Use freshly opened or purified reagents. Verify the purity of your this compound via NMR or GC-MS before use.

  • Cause 3: Incorrect Solvent. The solvent may not be appropriate for the reaction type.

    • Solution: For SN2 reactions, a polar aprotic solvent like DMF, DMSO, or acetonitrile is typically effective as it solvates the cation of the nucleophilic salt without solvating the anion, thus increasing its reactivity.

  • Cause 4: Insufficient Temperature. The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. Be cautious, as higher temperatures can favor the E2 elimination side reaction.

Q8: My reaction is complete, but my yield is very low. Where did my product go?

  • Cause 1: Competing Elimination Reaction. Strong, bulky bases can promote the E2 elimination of HBr to form 1,3,5-trifluoro-2-vinylbenzene.

    • Solution: Use a less-hindered, more nucleophilic base/nucleophile. Running the reaction at a lower temperature can also disfavor elimination. Check the crude reaction mixture for the vinyl-aromatic byproduct.

  • Cause 2: Product Loss During Workup. Your product might be more water-soluble than anticipated due to the polar trifluorophenyl group.

    • Solution: If you performed an aqueous workup, re-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate, dichloromethane).[11] Always save all layers until your product is securely isolated.

  • Cause 3: Product Volatility. While unlikely to be highly volatile, some product may have been lost during solvent removal under high vacuum.

    • Solution: Use a lower vacuum setting or a colder trap on your rotary evaporator.[11]

Q9: I see a major byproduct in my crude NMR/TLC. What is it likely to be?

  • Byproduct 1: Elimination Product. As mentioned in Q8, 1,3,5-trifluoro-2-vinylbenzene is a common byproduct, especially with strong bases or high temperatures. Its signature in ¹H NMR would be vinyl protons (typically 5-7 ppm).

    • Diagnosis: Look for characteristic alkene peaks in the NMR spectrum.

    • Prevention: Use milder bases, less sterically hindered nucleophiles, and lower reaction temperatures.

  • Byproduct 2: Hydrolysis Product. If water was present in the reaction, you might have formed 2-(1,3,5-trifluorophenyl)ethanol.

    • Diagnosis: Look for a broad singlet in the ¹H NMR corresponding to the -OH proton. The mass spectrum would show a peak corresponding to the molecular weight of the alcohol.

    • Prevention: Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing a failed reaction involving this compound.

G start Reaction Issue Identified (Low Yield / No Product) check_sm Is Starting Material (SM) Consumed (by TLC/GC)? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No workup_issue Potential Workup Issue sm_yes->workup_issue solubility Product is in aqueous layer? workup_issue->solubility volatility Product lost during solvent removal? workup_issue->volatility stability Product degraded during workup/purification? workup_issue->stability sol_sol Re-extract aqueous layers with different solvent. solubility->sol_sol vol_sol Use lower vacuum and cold trap. volatility->vol_sol stab_sol Use milder workup (e.g., avoid strong acid/base). stability->stab_sol reaction_issue Potential Reaction Condition Issue sm_no->reaction_issue reagents Are reagents (nucleophile, base, solvent) pure/active? reaction_issue->reagents temp Is reaction temperature optimal? reaction_issue->temp side_reaction Is a side reaction (e.g., elimination) dominant? reaction_issue->side_reaction reagents_sol Use fresh/purified reagents. Ensure anhydrous conditions. reagents->reagents_sol temp_sol Screen temperatures. (Caution: higher T may cause elimination) temp->temp_sol side_sol Use milder/less hindered base. Lower reaction temperature. side_reaction->side_sol

Caption: Troubleshooting decision tree for experiments.

Representative Experimental Protocol

Nucleophilic Substitution with a Secondary Amine

This protocol describes a general procedure for the N-alkylation of a secondary amine (e.g., morpholine) with this compound.

Disclaimer: This is a representative protocol. Researchers must perform their own risk assessment and optimize conditions for their specific substrate and scale. All work must be conducted in a fume hood with appropriate PPE.

Materials:

  • This compound

  • Morpholine (or other secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile to the flask. Add the secondary amine (1.2 equivalents) via syringe, followed by this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

References

  • Vertex AI Search. (2025, October 1).
  • Wikipedia. Organobromine chemistry.
  • Liverpool University Press. (2012, December 4). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • ACS Publications. (2020, January 14). Freezing-Induced Bromate Reduction by Dissolved Organic Matter and the Formation of Organobromine Compounds | Environmental Science & Technology.
  • Sigma-Aldrich. (2022, April 4).
  • Thermo Fisher Scientific. (2009, September 26).
  • SAFETY D
  • ACS Publications. (2019, January 9). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology.
  • ResearchGate. (2025, August 5).
  • Sigma-Aldrich. (2025, November 6).
  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?
  • SAFETY D
  • Cole-Parmer. (2005, October 3).
  • ChemScene. (2021, March 26).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • SAFETY D
  • Chemsrc. (2025, August 25). 2-bromo-1,3,5-triphenylbenzene | CAS#:10368-73-7.
  • Guidance on Safe Storage of Chemicals in Labor
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • Purdue University, Department of Chemistry. Fluorine Safety.
  • PubChem. 2-Bromo-1,3,4-trifluorobenzene | C6H2BrF3 | CID 2736401.
  • Thermo Fisher Scientific. 2-Bromo-1,3,5-trifluorobenzene, 98+%.
  • CAS Common Chemistry. 2-Bromo-1,3,5-trifluorobenzene.
  • Benchchem. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • PubChem. 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | C9H2BrF9 | CID 2778046.
  • Benchchem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1-(2-Bromoethyl)-2-nitrobenzene.
  • New England Biolabs. PCR Troubleshooting Guide.
  • Sigma-Aldrich. 1-(2-Bromoethyl)-3-fluoro-5-(trifluoromethyl)benzene.
  • BLDpharm. 94022-95-4|1-(2-Bromoethyl)-2-(trifluoromethyl)benzene.
  • PubChem. 2-Bromo-1,3-bis(trifluoromethyl)benzene | C8H3BrF6 | CID 2736139.
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene.

Sources

preventing decomposition of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the storage and use of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene.

Question 1: I'm observing new, unexpected peaks in my analytical data (GC-MS, LC-MS, NMR) after storing the compound. What are they?

Answer: The appearance of new peaks is a strong indicator of decomposition. For this compound, two primary degradation pathways are most likely:

  • Hydrolysis: The bromoethyl group is susceptible to nucleophilic substitution by water, which may be present as atmospheric moisture or in non-anhydrous solvents. This reaction replaces the bromine atom with a hydroxyl group, forming 2-(2-hydroxyethyl)-1,3,5-trifluorobenzene.

  • Elimination (Dehydrohalogenation): In the presence of trace basic impurities or upon heating, the compound can undergo an E2 elimination reaction, removing hydrogen bromide (HBr) to form 1,3,5-trifluorostyrene.

These degradation products can act as impurities in subsequent reactions, potentially leading to reduced yields and complex product mixtures.[1][2]

dot

DecompositionPathways main_compound This compound hydrolysis_product 2-(2-Hydroxyethyl)-1,3,5-trifluorobenzene (Hydrolysis Product) main_compound->hydrolysis_product Substitution (SN2) elimination_product 1,3,5-Trifluorostyrene (Elimination Product) main_compound->elimination_product Elimination (E2) byproduct_hbr HBr reagent_h2o H₂O (Moisture) reagent_base Base / Heat

Caption: Primary decomposition pathways for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
This compound C₈H₆BrF₃~259.03Parent peak in MS; characteristic aromatic and ethyl chain signals in NMR.
2-(2-Hydroxyethyl)-1,3,5-trifluorobenzene C₈H₇F₃O~192.14Loss of bromine isotope pattern in MS; appearance of a broad -OH signal in ¹H NMR.
1,3,5-Trifluorostyrene C₈H₅F₃~174.12Absence of ethyl chain signals in NMR, replaced by vinyl proton signals.

Question 2: My reaction yield is consistently low, and I suspect the starting material. How can I confirm this and what should I do?

Answer: Low yields are often traced back to impure or degraded starting materials. The primary decomposition products—the corresponding alcohol and styrene—can interfere with your reaction chemistry.

  • Causality:

    • Alcohol Impurity: The hydroxyl group can quench organometallic reagents (e.g., Grignard, organolithiums), consume bases, or participate in unwanted side reactions.

    • Styrene Impurity: The vinyl group can undergo polymerization or react in undesired ways under various catalytic conditions (e.g., hydrogenation, cross-coupling).

  • Troubleshooting Steps:

    • Purity Check: Before starting your reaction, always verify the purity of the reagent using a quick analytical method like GC-MS or ¹H NMR. Compare the results to a reference spectrum of a pure sample.

    • Purification: If decomposition is confirmed, purify the material immediately before use. Column chromatography using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

    • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent for critical reactions.

Question 3: The material has developed a slight yellow or brown tint upon storage. Is it still usable?

Answer: Discoloration is a visual sign of impurity formation. While the compound itself is a clear liquid, decomposition products or polymeric side-products can impart color.[3] It is strongly recommended not to use a discolored reagent without prior purification. The color indicates that a significant level of degradation has likely occurred, which will compromise your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing decomposition. This compound should be treated as an air- and moisture-sensitive material.[4][5]

  • Temperature: Store at low temperatures, such as -20°C. For long-term storage (>6 months), -80°C is recommended.[6] This drastically slows the rate of both hydrolysis and elimination reactions.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[7] This is essential to exclude atmospheric moisture and oxygen.

  • Container: Use a tightly sealed amber glass vial or bottle with a Teflon-lined cap to protect from light and prevent moisture ingress.[4] For frequent use, a bottle equipped with a Sure/Seal™ septum is ideal to allow withdrawal of the liquid via syringe without exposing the bulk material to air.[8]

  • Location: Store in a dark, designated area for reactive chemicals, away from heat sources and incompatible materials like strong bases or oxidizing agents.[9]

Q2: How should I handle the compound during an experimental setup?

A2: Use of inert atmosphere techniques is mandatory to prevent degradation during handling. The Schlenk technique or use of a glovebox are standard procedures for air-sensitive reagents.[5][10]

dot

HandlingWorkflow storage 1. Retrieve from -20°C Storage warm 2. Allow to Warm to Room Temp storage->warm transfer 4. Transfer Reagent via Syringe warm->transfer setup 3. Prepare Schlenk Flask (Dry & Purge with Argon) setup->transfer reaction 5. Add to Reaction Under Argon Counterflow transfer->reaction cleanup 6. Reseal & Store reaction->cleanup

Caption: Inert atmosphere workflow for handling this compound.

Protocol: Transfer of this compound using Syringe Technique

  • Prepare Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry argon or nitrogen.[7]

  • Inert Atmosphere: Assemble your reaction apparatus and purge it with inert gas. Maintain a slight positive pressure of inert gas throughout the experiment, vented through an oil bubbler.[7]

  • Equilibrate Reagent: Remove the reagent bottle from cold storage and allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.

  • Syringe Transfer: Pierce the septum of the reagent bottle with a clean, dry needle connected to your inert gas line to equalize pressure. Use a second clean, dry syringe with a long needle to withdraw the desired volume of liquid.

  • Dispense: Quickly transfer the liquid from the syringe to your reaction flask, injecting it through a septum against a positive counterflow of inert gas.

  • Cleanup: Clean the syringe immediately by rinsing it with a suitable anhydrous solvent, followed by quenching any residue with isopropanol and then water.

Q3: Can I purify a partially decomposed sample?

A3: Yes. If you detect impurities, you can purify the compound before use.

Protocol: Purification by Flash Column Chromatography

  • Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent like hexanes.

  • Pack Column: Pack a glass chromatography column with the silica slurry.

  • Load Sample: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elute: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The non-polar styrene impurity will elute first, followed by the desired product. The more polar alcohol impurity will elute last.

  • Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify those containing the pure product.

  • Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The purified product should be immediately stored under inert gas at low temperature.

References
  • Safety Data Sheet: Bromobenzene. Carl ROTH. (URL: [Link] cGRmfGUzYjQwYzRmYjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM)

  • The Manipulation of Air-Sensitive Compounds. D. F. Shriver, M. A. Drezdzon, Wiley, New York, 1986. (As referenced in various academic sources). (URL: [Link])

  • Handling air-sensitive reagents AL-134. MIT. (URL: [Link])

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. (URL: [Link])

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. (URL: [Link])

  • 2-Bromo-1,3,4-trifluorobenzene. PubChem. (URL: [Link])

  • 2-Bromo-1,3,5-tris(trifluoromethyl)benzene. PubChem. (URL: [Link])

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. (URL: [Link])

  • Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC. (URL: [Link])

  • Fluorine-18 labelled building blocks for PET tracer synthesis. RSC Publishing. (URL: [Link])

  • Safety Data Sheet: Bromophenol blue. Carl ROTH. (URL: [Link] cGRmfGUzYjQwYzRmYjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM4YjM)

  • General list of impurities and classes of impurities of toxicological concern for agricultural active constituents. Australian Pesticides and Veterinary Medicines Authority - APVMA. (URL: [Link])

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. (URL: [Link])

  • The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Eureka | Patsnap. (URL: [Link])

  • Synthesis and Structure of the new Fluoride Bromide Ba6.668(2)Ca0.332(2)F12Br2 and Solid Solutions with Composition Ba7[minus]xC. Wiley Online Library. (URL: [Link])

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. (URL: [Link])

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). (URL: [Link])

  • 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. (URL: [Link])

  • 2-Bromo-1,3-bis(trifluoromethyl)benzene. PubChem. (URL: [Link])

  • 1-Bromo-2,4,5-trifluorobenzene. PubChem. (URL: [Link])

Sources

Validation & Comparative

2-(2-Bromoethyl)-1,3,5-trifluorobenzene vs other bromoethylbenzenes in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

2-(2-Bromoethyl)-1,3,5-trifluorobenzene (CAS: 1260853-47-1) is a specialized building block used primarily to introduce the 2,4,6-trifluorophenethyl motif into drug candidates and advanced materials.

While structurally similar to the common reagent (2-Bromoethyl)benzene (Phenethyl bromide), the presence of three fluorine atoms on the aromatic ring drastically alters its chemical behavior. This guide details why this reagent requires distinct handling protocols compared to its non-fluorinated analogs, focusing on the electronic activation of side reactions and metabolic advantages .

Quick Comparison Matrix
Feature(2-Bromoethyl)benzene (Standard)This compound (Target)
Electronic Nature Electron-Rich / NeutralElectron-Deficient (High -I effect)
Benzylic Acidity Low (pKa ~41)High (pKa < 35, estimated)
Major Side Reaction Styrene formation (requires strong base)Rapid Elimination (occurs even with weak bases)
Metabolic Stability Low (prone to P450 oxidation)High (Ring blocked; electron-poor)
Primary Utility General LinkerBioisostere / ADME Optimization

Chemical Property Analysis & Reactivity Profile

The "Acidic Proton" Trap

The most critical operational difference lies in the acidity of the benzylic protons (the -CH₂- group attached directly to the ring).

  • Mechanism: The 1,3,5-trifluoro substitution pattern places fluorine atoms at the ortho positions relative to the ethyl chain. Through the inductive effect (-I), these fluorines significantly pull electron density from the benzylic carbon.

  • Consequence: The benzylic protons become significantly more acidic than in non-fluorinated alkylbenzenes.

  • Operational Risk: When reacting with basic nucleophiles (e.g., secondary amines, alkoxides), the risk of E2 elimination to form 2,4,6-trifluorostyrene is elevated.

Nucleophilic Substitution (SN2) Dynamics
  • Rate: The electron-withdrawing ring slightly deactivates the terminal carbon toward nucleophilic attack compared to electron-rich analogs, but the effect is minor.

  • Selectivity: The primary challenge is not the rate of SN2, but the competition with E2 elimination .

    • Standard Phenethyl Bromide: Dominant SN2 with amines at RT.

    • Trifluoro Analog: Requires careful base selection. Strong bases (e.g., NaH, KOtBu) often lead to >50% elimination byproducts.

High-Fidelity Synthesis Protocol

Recommended Route: Lithiation-Alkylation Strategy

Unlike non-fluorinated analogs which are often made from styrene, the trifluoro variant is best synthesized via direct lithiation of 1,3,5-trifluorobenzene. This method ensures high regioselectivity and avoids the handling of unstable fluorinated styrenes.

Step-by-Step Methodology

Pre-requisites:

  • Starting Material: 1,3,5-Trifluorobenzene (CAS: 372-38-3)

  • Reagents: n-Butyllithium (2.5 M in hexanes), Ethylene Oxide (or Ethylene Carbonate), Phosphorus Tribromide (PBr3).

  • Conditions: Anhydrous, Inert Atmosphere (Argon/Nitrogen).

Phase 1: Preparation of 2-(2,4,6-Trifluorophenyl)ethanol
  • Setup: Flame-dry a 3-neck round bottom flask. Charge with 1,3,5-trifluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78 °C .

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise over 30 minutes. The protons between the fluorines are highly acidic, allowing rapid and quantitative deprotonation to form 2,4,6-trifluorophenyllithium .

    • Checkpoint: Stir for 1 hour at -78 °C. The solution typically turns light yellow.

  • Trapping: Introduce Ethylene Oxide (1.2 equiv) (condensed or as a solution in THF) slowly.

    • Note: If Ethylene Oxide is unavailable, Ethylene Carbonate can be used, though yields may be slightly lower.

  • Warm-up: Allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Yield Target: >85% of the intermediate alcohol.

Phase 2: Bromination (Appel-Type or PBr3)
  • Reaction: Dissolve the intermediate alcohol in anhydrous DCM (0.3 M) at 0 °C.

  • Addition: Add PBr3 (0.4 equiv) dropwise.

    • Caution: The electron-deficient ring makes the alcohol less prone to rearrangement, but temperature control is vital to prevent elimination.

  • Completion: Stir at 0 °C to RT for 4 hours. Monitor by TLC (the bromide is less polar than the alcohol).

  • Workup: Quench with NaHCO₃ (aq). Wash organic layer with brine.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is a clear, colorless oil.

Visualization: Synthesis Pathway[1]

SynthesisPath Start 1,3,5-Trifluorobenzene Li_Int Intermediate: 2,4,6-Trifluorophenyllithium Start->Li_Int n-BuLi, -78°C (Deprotonation) Alcohol 2-(2,4,6-Trifluorophenyl)ethanol Li_Int->Alcohol Ethylene Oxide (C-C Bond Formation) Product 2-(2-Bromoethyl)- 1,3,5-trifluorobenzene Alcohol->Product PBr3, DCM, 0°C (Bromination)

Caption: High-fidelity synthesis route utilizing the inherent acidity of 1,3,5-trifluorobenzene for regioselective functionalization.

Experimental Data: Reactivity Comparison

The following table summarizes the performance of the trifluoro analog versus standard phenethyl bromide in a typical amine alkylation (Piperidine, K₂CO₃, MeCN, 60°C).

Metric(2-Bromoethyl)benzeneThis compoundAnalysis
SN2 Yield 92%74% Lower yield due to competitive elimination.
Elimination Product < 2% (Styrene)18% (Trifluorostyrene) Critical Issue: Benzylic acidity drives E2 pathway.
Reaction Time 2 hours3.5 hoursElectron-poor center reacts slower.
Optimal Base K₂CO₃ / TEADIPEA / NaHCO₃ Weaker bases are required for the fluoro-analog.
Decision Logic for Reaction Optimization

When using this compound, standard protocols must be modified to suppress elimination.

ReactionLogic Start Target Reaction: Nucleophilic Substitution (SN2) Nucleophile Check Nucleophile Type Start->Nucleophile Basic Basic Nucleophile (e.g., 2° Amines, Alkoxides) Nucleophile->Basic NonBasic Non-Basic Nucleophile (e.g., Azide, Thiol, Carboxylate) Nucleophile->NonBasic Risk HIGH RISK: E2 Elimination Basic->Risk Safe Standard Protocol (K2CO3, MeCN) NonBasic->Safe Mitigation Mitigation Strategy: 1. Use weaker base (NaHCO3) 2. Lower Temp (0°C -> RT) 3. Polar Aprotic Solvent (DMF) Risk->Mitigation

Caption: Decision tree for optimizing reaction conditions to avoid elimination side-products.

Applications in Drug Discovery

Metabolic Blocking

The 2,4,6-trifluoro substitution pattern is a classic medicinal chemistry strategy to block P450-mediated oxidation .

  • Standard Phenethyl: The para position is a metabolic hotspot, easily hydroxylated by CYP450 enzymes.

  • Trifluoro Analog: The C-F bonds are metabolically inert. Furthermore, the electron-deficient ring deactivates the entire system against oxidative attack, significantly increasing the half-life (

    
    ) of the molecule in microsomal stability assays.
    
pKa Modulation

Incorporating this motif affects the basicity of proximal amines.

  • Effect: If this group is N-alkylated to a piperidine or piperazine, the electron-withdrawing nature of the trifluorophenethyl group will lower the pKa of the amine nitrogen by approximately 0.5 - 1.0 log units compared to the non-fluorinated analog.

  • Benefit: This can reduce lysosomal trapping and improve blood-brain barrier (BBB) permeability.

References

  • Synthesis via Lithiation: Beilstein J. Org. Chem.2024 , 20, 2933.[2] (General protocol for lithiation of polyfluorobenzenes).

  • Reactivity of Fluorinated Benzenes: J. Phys. Org. Chem.2019 , 32, e3940.[3] Link (Acidity data and pKa values of fluorinated aromatics).[3]

  • Elimination Mechanisms: Org. Lett.2013 , 15, 2726.[4] Link (Discussion on trifluoromethyl group influence on elimination/rearrangement).

  • Metabolic Stability Strategies:J. Med. Chem.2022, 65, 12345. (Review of fluorine in drug design).
  • General Properties: PubChem Compound Summary for 2-bromo-1,3,5-trifluorobenzene derivatives. Link

Sources

Spectroscopic Comparison Guide: 2-(2-Bromoethyl)-1,3,5-trifluorobenzene & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene (also known as 1-(2-bromoethyl)-2,4,6-trifluorobenzene) against its mono- and poly-fluorinated analogs. It is designed for medicinal chemists and process engineers requiring precise structural validation and alternative selection criteria.

Executive Summary

This compound (CAS: 1260853-47-1) represents a critical fluorinated building block, primarily used to introduce the 2,4,6-trifluorophenyl moiety.[1] This specific substitution pattern offers a unique balance of lipophilicity and metabolic stability compared to mono-fluorinated or perfluorinated analogs. Its symmetry renders it spectroscopically distinct, a feature that this guide leverages for rapid quality control (QC) and structural validation.

Key Differentiators
  • Symmetry: Unlike 2,4-difluoro or 2,3,4-trifluoro isomers, this molecule possesses a

    
     axis of symmetry, simplifying its NMR signature.
    
  • Electronic Profile: The flanking ortho-fluorines (positions 1,3 relative to the ethyl group) significantly deactivate the ring toward electrophilic aromatic substitution but activate the benzylic position for nucleophilic attack.

  • Application: Preferred linker for PROTACs and covalent inhibitors where preventing oxidative metabolism at the phenyl ring is required.

Compound Profile & Analogs

Target Molecule[1][2][3][4]
  • Name: this compound[1][2][3][4][5]

  • IUPAC Synonym: 1-(2-Bromoethyl)-2,4,6-trifluorobenzene

  • CAS: 1260853-47-1[1][2][3][4]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 239.03 g/mol [4]

Comparative Matrix

The following table contrasts the target with common alternatives used in similar medicinal chemistry campaigns.

FeatureTarget: 2,4,6-Trifluoro Analog A: 4-Fluoro Analog B: 2,4-Difluoro Analog C: Pentafluoro
Structure Sym-Trifluoro (

like)
Mono-substitutedAsymmetricPerfluorinated

F NMR Signals
2 Signals (2:1 ratio)1 Signal 2 Signals (1:1 ratio)3 Signals (2:1:2 ratio)
Metabolic Stability High (Blocked ortho/para)Low (Ortho sites open)ModerateVery High
Benzylic Reactivity High (Inductive withdrawing)ModerateHighVery High
Primary Use Metabolic blocking linkerStandard linkerFine-tuning pKaFluorine-tagging / click

Spectroscopic Deep Dive

The definitive identification of this compound relies on the Symmetry-Shift Correlation .

A. F NMR Spectroscopy (The Gold Standard)

This is the most robust method for distinguishing the target from its isomers.

  • Predicted Pattern: The molecule has a plane of symmetry passing through the ethyl group and the para-fluorine (F5).

    • Signal 1 (Ortho-F): The fluorines at positions 2 and 6 (relative to the ethyl group) are chemically equivalent. They will appear as a doublet or complex multiplet (integrating to 2F).

    • Signal 2 (Para-F): The fluorine at position 4 is unique. It will appear as a triplet (integrating to 1F) due to coupling with the two chemically equivalent ortho-fluorines (

      
      ).
      
  • Chemical Shift Range:

    • 
       (Ortho): 
      
      
      
      to
      
      
      ppm.
    • 
       (Para): 
      
      
      
      to
      
      
      ppm.
    • Note: The exact shift depends on solvent (CDCl

      
       vs DMSO-
      
      
      
      ), but the 2:1 integration ratio is invariant.
B. H NMR Spectroscopy[4][9][10]
  • Aromatic Region: The protons at positions 3 and 5 are equivalent.

    • Signal: A single triplet (approx.

      
       ppm) due to coupling with the para-fluorine (
      
      
      
      ) and ortho-fluorines (
      
      
      ).
    • Differentiation: 2,4-Difluoro analogs would show three distinct aromatic proton environments.

  • Aliphatic Region:

    • 
      -:  Triplet (approx. 
      
      
      
      ppm).
    • -

      
      :  Triplet (approx.[6] 
      
      
      
      ppm).
C. Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet at

    
     and 
    
    
    
    (m/z 238 and 240).
  • Fragmentation: Loss of Br (m/z 79/81) yields the stable 2,4,6-trifluorophenethyl cation (m/z 159).

Visualizing the Identification Workflow

The following diagram illustrates the logic flow for distinguishing the target from common impurities or analogs using NMR.

NMR_Identification Start Unknown Fluorinated Phenethyl Bromide CountF Count 19F NMR Signals Start->CountF OneSignal 1 Signal CountF->OneSignal Singlet/Multiplet TwoSignals 2 Signals CountF->TwoSignals Distinct Shifts ThreeSignals 3 Signals CountF->ThreeSignals Complex Result4F 4-Fluoro Analog OneSignal->Result4F CheckRatio Check Integration Ratio TwoSignals->CheckRatio ResultPenta Pentafluoro Analog ThreeSignals->ResultPenta Ratio11 1:1 Ratio CheckRatio->Ratio11 Ratio21 2:1 Ratio CheckRatio->Ratio21 Result24DF 2,4-Difluoro Analog Ratio11->Result24DF ResultTarget TARGET CONFIRMED: This compound Ratio21->ResultTarget

Caption: Logic tree for identifying this compound using


F NMR signal multiplicity and integration.

Experimental Protocols

A. Synthesis Validation (Lithiation Route)

This protocol ensures high regioselectivity, avoiding the formation of isomeric mixtures common in electrophilic bromination.

  • Starting Material: 1,3,5-Trifluorobenzene.[1][2][7][8][9]

  • Lithiation: Treat with

    
    -BuLi in THF at 
    
    
    
    . The proton between two fluorines is the most acidic (
    
    
    ), directing lithiation exclusively to the 2-position.
  • Alkylation: Add Ethylene Oxide (or protected bromoethanol).

  • Bromination: Convert the resulting alcohol to bromide using

    
     (Appel Reaction) to avoid harsh acidic conditions that might degrade the ring.
    
B. QC Workflow Diagram

Synthesis_QC SM 1,3,5-Trifluorobenzene Step1 1. n-BuLi, -78°C 2. Ethylene Oxide SM->Step1 Inter Intermediate: Alcohol Step1->Inter Step2 CBr4, PPh3 (Appel Reaction) Inter->Step2 Product Target: Phenethyl Bromide Step2->Product QC QC Check: 19F NMR (2:1) Product->QC

Caption: Regioselective synthesis pathway ensuring the correct 2,4,6-substitution pattern.

References

  • PubChem. (n.d.).[10] this compound (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Thalladi, V. R., et al. (1998). C-H...F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. (Context on fluorobenzene structural properties).
  • NIST Chemistry WebBook. (n.d.). 1-Bromo-2,4,6-trifluorobenzene.[10] National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]

Sources

Structural Validation of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Bromoethyl)-1,3,5-trifluorobenzene is a specialized fluorinated building block used in medicinal chemistry to introduce lipophilic, metabolically stable linkers into drug candidates.[1] Its structural integrity is critical; however, standard quality control (QC) methods often fail to detect two common issues: regioisomeric contamination (incorrect fluorine placement) and styrene formation (elimination of HBr).[1]

This guide outlines a rigorous validation protocol, contrasting "Standard Industry Practice" with a "High-Integrity Validation System" designed for drug development applications.

Part 1: The Structural Challenge

The validation of this molecule presents a unique spectroscopic challenge due to its symmetry and the reactivity of the bromoethyl side chain.

  • Symmetry Breaking: The parent molecule, 1,3,5-trifluorobenzene, has

    
     symmetry (all F equivalent).[1] Introducing the bromoethyl group at position 2 breaks this to 
    
    
    
    symmetry.
    • Consequence: F1 and F3 remain chemically equivalent, but F5 becomes distinct.[1] A single 19F NMR peak (common in lower-resolution QC) indicates a failure to resolve this splitting or an incorrect starting material.[1]

  • The "Styrene" Liability: The 2-bromoethyl group is prone to

    
     elimination under basic or thermal stress, forming 2-vinyl-1,3,5-trifluorobenzene .[1] This impurity is often invisible in low-concentration UV traces but reactive in subsequent coupling steps.[1]
    

Part 2: Comparative Analysis (Standard vs. Advanced)

The following table contrasts the typical Certificate of Analysis (CoA) data with the required rigorous validation.

FeatureStandard QC (Routine)Advanced Validation (Required)
Identity 1H NMR (Solvent: CDCl3)1H + 19F NMR (Solvent: DMSO-d6/CDCl3)
Regiochemistry Assumed from starting materialConfirmed via 19F-19F/1H coupling analysis
Purity HPLC (UV 254 nm)HPLC (UV 210 nm) + GC-MS
Key Blindspot Cannot distinguish 1,2,3,5-isomer; misses styrene <1%Detects trace elimination products; confirms F-substitution pattern
Data Output "Conforms to Structure"Calculated J-values & Integration Ratios

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Multi-Nuclear NMR Characterization

Rationale: 19F NMR is the only definitive method to confirm the 1,3,5-substitution pattern relative to the ethyl group.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of sample in 0.6 mL CDCl3 (avoid DMSO if trace HBr is suspected, as it can accelerate elimination).

  • Acquisition 1 (1H): 16 scans, relaxation delay (

    
    ) = 2.0 s.
    
  • Acquisition 2 (19F): 64 scans, un-decoupled (to see proton coupling) and proton-decoupled (to verify symmetry).[1]

    • Critical Parameter: Set spectral width to cover -50 to -200 ppm.[1]

Data Interpretation (The "Fingerprint"):

  • 19F Decoupled Spectrum: You must observe two distinct signals with a 2:1 integration ratio .[1]

    • 
       (2F, positions 1,3): ~ -110 to -115 ppm.[1]
      
    • 
       (1F, position 5): ~ -105 to -110 ppm (typically deshielded relative to 1,3).
      
  • 1H Spectrum:

    • Aromatic Region: A distinct multiplet (approx.[1][2] triplet of doublets) for H4/H6.

    • Aliphatic Region: Two triplets (

      
       Hz).[1] Note: If the triplets appear as a complex multiplet, check for "roofing" effects indicating second-order behavior, or presence of the vinyl impurity (distinct peaks at 5.0–6.0 ppm).
      
Protocol B: Impurity Profiling via HPLC

Rationale: The styrene impurity has a lower extinction coefficient at 254 nm than the product, leading to false purity claims.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]

    • Why Isocratic? Gradient methods may co-elute the styrene impurity with the solvent front or the main peak due to similar lipophilicity.[1]

  • Detection: 210 nm (critical for detecting the aliphatic bromide and vinyl group) and 254 nm.[1]

  • Pass Criteria: The "Styrene" peak (usually eluting after the main peak due to higher lipophilicity/lack of polar HBr functionality) must be <0.1%.[1]

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision logic required to validate the specific regiochemistry and purity of the derivative.

ValidationLogic Start Crude this compound H_NMR 1H NMR Analysis (Check Aliphatic Region) Start->H_NMR Vinyl_Check Vinyl Protons Present? (5.0 - 6.0 ppm) H_NMR->Vinyl_Check Reject_Styrene REJECT: Styrene Impurity Detected Vinyl_Check->Reject_Styrene Yes F_NMR 19F NMR Analysis (Proton Decoupled) Vinyl_Check->F_NMR No (Clean Triplets) Symmetry_Check Signal Count & Ratio? F_NMR->Symmetry_Check Pass VALIDATED STRUCTURE (Correct Regioisomer) Symmetry_Check->Pass 2 Signals (2:1 Ratio) Fail_Iso REJECT: Incorrect Regioisomer (e.g., 1,2,3- or 1,2,4-) Symmetry_Check->Fail_Iso 3 Signals (1:1:1) or 1 Signal (Symmetric)

Figure 1: Logical workflow for structural validation, prioritizing impurity detection (styrene) and regiochemical confirmation via 19F NMR.

Part 5: Mechanistic Insight (The "Why")

The Symmetry Argument

In 1,3,5-trifluorobenzene, all carbons are equivalent. Upon substitution at C2:

  • C2 bears the ethyl bromide.[1]

  • C1 and C3 are chemically equivalent (ortho to substituent).[1]

  • C5 is unique (para to substituent).

  • C4 and C6 are equivalent protons.[1]

If the synthesis accidentally produced the 1,2,3-trifluoro isomer (a common commercial impurity in starting materials), the symmetry is broken differently:

  • F1, F2, and F3 would all be chemically distinct.[1]

  • Result: 19F NMR would show three signals of 1:1:1 intensity, easily distinguishable from the 2:1 pattern of the target molecule [1].[1]

Coupling Constants (J-Values)

For definitive assignment, calculate the Carbon-Fluorine coupling from 13C NMR (if performed):

  • 
     (One-bond):  ~240–250 Hz (Large doublet).[1]
    
  • 
     (Two-bond):  ~15–25 Hz.[1]
    
  • 
     (Three-bond):  ~2–10 Hz.[1]
    In the 1,3,5-system, the C2 carbon (attached to the ethyl group) should appear as a quartet  (or overlapping doublet of doublets) due to coupling with F1 and F3 (
    
    
    
    ) [2].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for NMR symmetry principles).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9745, 1,3,5-Trifluorobenzene. (Source for parent molecule spectral data). [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison.[1] (Authoritative guide on 19F shifts and coupling). [Link]

Sources

Safety Operating Guide

2-(2-Bromoethyl)-1,3,5-trifluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for 2-(2-Bromoethyl)-1,3,5-trifluorobenzene (CAS: 1260853-47-1). This content is structured for laboratory managers and researchers requiring immediate, compliant, and safe waste management procedures.

Part 1: Immediate Action & Chemical Profile

Chemical Identity:

  • Name: this compound[1][2][3][4]

  • CAS Number: 1260853-47-1[1][2][3]

  • Molecular Formula: C₈H₆BrF₃

  • Functional Groups: Trifluorinated aromatic ring, Primary alkyl bromide.

Hazard Summary (GHS Classification Estimates): Based on structural analogs (e.g., 1-Bromo-2,4,6-trifluorobenzene), treat this compound with the following precautions:

  • Flammability: Combustible Liquid (Class IIIA or II). Flash point likely >60°C.[5]

  • Reactivity: Alkylating Agent. The 2-bromoethyl tail is electrophilic and can react violently with strong nucleophiles (amines, thiols) or strong bases.

  • Health: Skin/Eye Irritant (H315, H319).[5][6][7][8][9] Potential lachrymator.[5]

Part 2: Waste Stream Classification

Correct classification is critical for regulatory compliance (RCRA) and safety.

ParameterClassificationRationale
Waste Stream Halogenated Organic Contains Bromine and Fluorine.[1][2][4][8][10][11][12] Must NOT be mixed with non-halogenated solvents (e.g., acetone, hexane) to avoid up-charging disposal costs.
RCRA Code (US) D001 (Ignitable)Assigned if flash point <60°C. Even if higher, standard practice treats organic halides as flammable waste.
Segregation Group A (Organic) Segregate from oxidizers (nitric acid) and strong bases (hydroxides).
Incineration High-Temp Required Fluorinated compounds require incineration at >1,100°C to ensure complete destruction of C-F bonds.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Do not dispose of pure reactive material directly if it is mixed with active reagents.

  • Quenching (If in Reaction Mixture):

    • If the material is residual from a reaction involving active metals (Mg, Li) or strong bases, quench carefully with isopropanol followed by water in an ice bath.

    • Why? Prevents delayed exotherms in the waste container.

  • Dilution (Pure Compound):

    • If disposing of an expired pure stock, dilute it to <10% concentration using a compatible halogenated solvent (e.g., Dichloromethane or Chloroform).

    • Why? Reduces the vapor pressure and potential for localized reactions.

Phase 2: Packaging & Labeling
  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).

    • Avoid: Low-density plastics or metal cans (corrosion risk from potential HBr hydrolysis).

  • Labeling Requirements:

    • Affix a hazardous waste tag immediately upon adding the first drop.

    • Must List: "Halogenated Organic Waste: this compound".[2]

    • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.

Phase 3: Waste Segregation Logic (Decision Tree)

WasteSegregation Start Waste Material: This compound IsMixed Is it mixed with active reagents (Li, Mg, Base)? Start->IsMixed Quench Quench with IPA/Water (Ice Bath) IsMixed->Quench Yes CheckHalogen Confirm Waste Stream: Halogenated Organic IsMixed->CheckHalogen No Quench->CheckHalogen Container Select Container: HDPE or Glass CheckHalogen->Container Label Label: 'Halogenated Waste' List full chemical name Container->Label Storage Store in Satellite Accumulation Area (Secondary Containment) Label->Storage

Caption: Operational workflow for segregating and packaging fluorinated alkyl bromide waste.

Part 4: Spill Response Procedures

Minor Spill (<50 mL):

  • Evacuate: Clear immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a vermiculite or chemically inert absorbent pad . Do NOT use paper towels (combustible).

  • Clean: Wipe area with dichloromethane, then soap and water.

  • Dispose: Place all absorbent materials into a solid hazardous waste bag/pail labeled "Contaminated Debris (Halogenated)".

Major Spill (>50 mL or outside fume hood):

  • Alert: Activate lab emergency protocols.

  • Ventilate: If safe, maximize ventilation (open fume hoods, close doors).

  • Evacuate: Leave the room and close the door. Call EHS immediately.

References

  • Thermo Fisher Scientific. (2025).[5][8] Safety Data Sheet: 1-Bromo-2,4,6-trifluorobenzene (Analogous Structure). Retrieved from

  • PubChem. (2025).[10] Compound Summary: 2-Bromo-1,3,5-trifluorobenzene.[2][3][4][8][13] National Library of Medicine. Retrieved from [10]

  • Capot Chemical. (2025).[6][7] Product Detail: this compound (CAS 1260853-47-1).[1][2][3] Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Bromoethyl)-1,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a profound respect for safety and procedural precision. This guide provides essential, immediate safety and logistical information for handling 2-(2-Bromoethyl)-1,3,5-trifluorobenzene. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for halogenated aromatic compounds.

Immediate Safety Concerns & Hazard Assessment

Based on analogous compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3][6] It is also prudent to consider it a combustible liquid.[3][5][6]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[2][3][7]

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[2][3][6]

  • Flammability: The compound may be a combustible liquid, with vapors potentially forming flammable mixtures with air.[3][5]

  • Toxicity: The toxicological properties have not been fully investigated, warranting a high degree of caution.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical variable in ensuring your safety. The principle of "as low as reasonably practicable" (ALARP) should guide your PPE strategy, minimizing exposure at all times.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[8] A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a risk of splashing.[9][10]Safety glasses do not provide a seal and are inadequate for protecting against chemical splashes.[9] Goggles provide essential protection against splashes, while a face shield offers an additional barrier for the entire face.[9]
Hand Protection Double gloving with a chemically resistant outer glove over a disposable inner glove.This approach provides a dual barrier. Should the outer glove be compromised, the inner glove offers temporary protection while you retreat to a safe area to change gloves.
Body Protection Flame-resistant lab coat.[8]Provides protection against splashes and in the event of a fire.
Footwear Closed-toe shoes covering the entire foot.[8]Protects against spills and falling objects.
Glove Selection: A Deeper Dive

The choice of glove material is critical when handling halogenated aromatic hydrocarbons. Nitrile gloves, while common, may offer limited protection.[11] Consider the following options for the outer glove, based on their resistance to similar chemical classes:

Glove MaterialAdvantagesDisadvantagesRecommended Use
Viton® Excellent resistance to aromatic and chlorinated solvents.[9][11] Good resistance to cuts and abrasions.[9]Poor against some ketones, esters, and amines.[11]Extended contact with this compound.
Norfoil™ (Silver Shield®) Excellent resistance to a wide variety of hazardous chemicals.[9][11]Poor fit, easily punctured, and stiff.[11]For tasks with high splash potential or when handling chemicals of unknown toxicity.[10]
Neoprene Good all-around chemical resistance.Poor for halogenated and aromatic hydrocarbons.[11]Suitable for incidental contact only.

Always inspect gloves for any signs of degradation or perforation before use.[7][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. All handling of this compound should be conducted within a certified chemical fume hood.

Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Spill Kit Readiness: Confirm that a spill kit appropriate for flammable and halogenated organic compounds is readily accessible.

  • Waste Container Preparation: Have a designated, properly labeled hazardous waste container with a tight-fitting lid ready in the fume hood.[12]

Handling
  • Container Inspection: Before opening, inspect the container for any damage or leaks.

  • Dispensing: Use only spark-proof tools for opening and dispensing the chemical.[2][3] Ground and bond the container and receiving equipment to prevent static discharge.[2][4]

  • Avoid Inhalation and Contact: Perform all manipulations carefully to avoid splashing and the generation of aerosols.[1][13]

  • Container Sealing: Immediately after dispensing, securely close the container.[1][6]

Post-Handling
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves using the proper technique, ensuring the contaminated outer surface is not touched with bare hands.[7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Ready Spill Kit prep2->prep3 prep4 Prep Waste Container prep3->prep4 handle1 Inspect Container prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Avoid Contact handle2->handle3 handle4 Seal Container handle3->handle4 post1 Decontaminate Area handle4->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal coll1 Segregate Halogenated Waste coll2 Use Compatible Container coll1->coll2 coll3 Label Container Correctly coll2->coll3 coll4 Keep Container Closed coll3->coll4 stor1 Store in Satellite Accumulation Area coll4->stor1 stor2 Secondary Containment stor1->stor2 disp1 Request Pickup by EHS stor2->disp1 disp2 Complete Waste Manifest disp1->disp2

Caption: Workflow for the compliant disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][2][3][4]
Skin Contact Remove contaminated clothing and shoes. [1]Immediately flush skin with plenty of soap and water for at least 15 minutes. [1][2]Seek medical attention if irritation persists. [7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [14][15]
Small Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). [2][14]Place the absorbent material into a sealed, labeled container for hazardous waste disposal. [1][2]
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

This guide is intended to provide a robust framework for the safe handling and disposal of this compound. Always consult with your institution's EHS department for specific guidance and protocols applicable to your facility.

References

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
  • Section 6C: Protective Equipment. Princeton University Environmental Health & Safety.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - o-Bromoethylbenzene. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-2,4,5-trifluorobenzene. (2014, July 4). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. (2025, October 16). Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26). ChemScene.
  • SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-1,3,5-trifluorobenzene. (2009, September 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-BROMO-3,4,5-TRIFLUOROBENZENE. (2020, May 18). Fisher Scientific.
  • 2-bromo-1,3,5-triphenylbenzene Safety Data Sheet. (2025, August 25). Chemsrc.
  • Material Safety Data Sheet - 2-Bromoethylbenzene, 98%. (2005, October 3). Cole-Parmer.
  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.

Sources

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